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  • Product: 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol
  • CAS: 89775-31-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol: Properties, Synthesis, and Spectroscopic Characterization

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a detailed overview of the physical and chemical properties of the heterocyclic compound 1-(4-Methyl-1,3-thiazol-2-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed overview of the physical and chemical properties of the heterocyclic compound 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, this document synthesizes information from closely related analogues and established principles of organic chemistry to offer a comprehensive profile for research and development purposes. Thiazole derivatives are of significant interest in medicinal chemistry, known for a wide range of biological activities.[1][2][3]

Molecular Structure and Physicochemical Properties

1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol possesses a core structure featuring a 4-methyl-substituted thiazole ring linked at the 2-position to a propan-2-ol side chain. The presence of the hydroxyl group and the nitrogen and sulfur heteroatoms in the thiazole ring dictates its chemical behavior and physical properties.

Table 1: General and Predicted Physicochemical Properties

PropertyValue/DescriptionSource/Basis
Molecular Formula C₇H₁₁NOSCalculated
Molecular Weight 157.24 g/mol Calculated
Appearance Expected to be a colorless to pale yellow liquid or low-melting solid.General properties of similar thiazole derivatives.[1]
Boiling Point Estimated to be in the range of 220-250 °C.Based on related structures.
Melting Point Not available. Likely a low-melting solid or liquid at room temperature.Inferred from related compounds.
Solubility Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO. Limited solubility in water.Presence of a polar hydroxyl group and a heterocyclic ring.[1]
pKa The thiazole nitrogen is weakly basic (pKa of conjugate acid ~2.5 for thiazole). The alcohol proton is weakly acidic.General properties of thiazoles.[1]

Diagram 1: Molecular Structure of 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol

Caption: 2D structure of 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol can be approached through established methods for thiazole ring formation, followed by side-chain modification. The Hantzsch thiazole synthesis is a cornerstone for creating the thiazole core.[4]

Diagram 2: Retrosynthetic Analysis

G Target 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol Intermediate1 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-one Target->Intermediate1 Reduction Precursors Thioacetamide + 1-Halo-propan-2-one derivative Intermediate1->Precursors Hantzsch Thiazole Synthesis

Caption: Retrosynthetic approach for the target molecule.

Experimental Protocol: A Generalized Hantzsch Thiazole Synthesis

This protocol describes a general method adaptable for the synthesis of the precursor ketone, 1-(4-methyl-1,3-thiazol-2-yl)propan-2-one.

  • Reaction Setup: To a solution of thioacetamide (1.1 equivalents) in a suitable solvent such as ethanol, add 1-chloro- or 1-bromo-propan-2-one (1 equivalent).

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC).[5]

  • Work-up and Isolation: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is purified by column chromatography on silica gel to yield 1-(4-methyl-1,3-thiazol-2-yl)propan-2-one.

Protocol for Reduction of the Ketone

  • Reaction Setup: The synthesized ketone is dissolved in a suitable solvent like methanol or ethanol.

  • Reducing Agent: Sodium borohydride (NaBH₄) (1.5 equivalents) is added portion-wise at 0 °C.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC.

  • Quenching and Extraction: Once the reaction is complete, the solvent is removed, and the residue is quenched with water and extracted with an organic solvent.

  • Purification: The final product, 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol, is purified by column chromatography.

Chemical Reactivity

The chemical reactivity is governed by the alcohol functional group and the thiazole ring.

  • Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(4-methyl-1,3-thiazol-2-yl)propan-2-one, using mild oxidizing agents like pyridinium chlorochromate (PCC).

  • Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives.

  • Reactions of the Thiazole Ring: The thiazole ring is generally stable but can undergo electrophilic substitution at the C5 position, although the existing methyl group at C4 may influence the regioselectivity.

Spectroscopic Profile

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Features
¹H NMR - A singlet for the methyl group on the thiazole ring (around 2.4 ppm). - A doublet for the methyl group on the propanol side chain. - A multiplet for the methine proton on the propanol side chain. - A doublet for the methylene group adjacent to the thiazole ring. - A singlet for the hydroxyl proton (chemical shift can vary). - A singlet for the proton at the C5 position of the thiazole ring (around 6.9-7.2 ppm).
¹³C NMR - A signal for the methyl carbon on the thiazole ring (around 15-20 ppm). - A signal for the methyl carbon on the propanol side chain. - A signal for the methylene carbon adjacent to the thiazole ring. - A signal for the methine carbon bearing the hydroxyl group (around 60-70 ppm). - Signals for the thiazole ring carbons (C2, C4, C5) in the aromatic region (around 110-160 ppm).[7]
Infrared (IR) - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. - C-H stretching vibrations in the 2850-3000 cm⁻¹ region. - C=N and C=C stretching vibrations of the thiazole ring in the 1500-1600 cm⁻¹ region. - C-O stretching vibration around 1050-1150 cm⁻¹.
Mass Spectrometry (MS) - A molecular ion peak (M⁺) corresponding to the molecular weight of 157.24. - Fragmentation patterns may include the loss of a water molecule, the methyl group, or cleavage of the propanol side chain.[8]

Diagram 3: General Spectroscopic Analysis Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structural Elucidation Synthesis Synthesized Compound NMR 1H & 13C NMR Synthesis->NMR IR Infrared Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Confirmed Structure of 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the synthesis and structural confirmation.

Applications in Research and Drug Development

Thiazole-containing compounds are prevalent in a variety of pharmaceuticals and biologically active molecules.[9][10][11] The structural motifs present in 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol suggest potential for biological activity.

  • Antimicrobial and Antifungal Agents: The thiazole nucleus is a key component of many antimicrobial and antifungal drugs.[2][12]

  • Anticancer Agents: Numerous thiazole derivatives have been investigated for their cytotoxic properties against various cancer cell lines.[10][13]

  • Enzyme Inhibitors: The heterocyclic nature of the thiazole ring allows for diverse interactions with biological targets, making it a valuable scaffold for the design of enzyme inhibitors.

Further research into the biological activity of 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol is warranted to explore its potential as a lead compound in drug discovery programs.

Safety and Handling

Specific safety data for 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol is not available. However, based on related compounds, it should be handled with care in a laboratory setting.

  • General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Toxicity: The toxicity profile is unknown. Assume the compound may be harmful if swallowed, inhaled, or in contact with skin.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Design and Synthesis of Thiazole Derivatives as Novel Anti-Oxidant Agents. (2023). International Journal of Science and Applied Technology. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indo American Journal of Pharmaceutical Research. [Link]

  • Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 1,3-thiazolium-2 thiolates. (2007). ResearchGate. [Link]

  • Thiazole, 4-methyl-2-(1-methylethyl)-. NIST WebBook. [Link]

  • Physicochemical properties of the synthesized thiazole derivatives. ResearchGate. [Link]

  • A small azide-modified thiazole-based reporter molecule for fluorescence and mass spectrometric detection. (2012). Beilstein Journal of Organic Chemistry. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]

  • Thiazoles: iii. Infrared spectra of methylthiazoles. ResearchGate. [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). IntechOpen. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (2005). Wiley. [Link]

  • Synthesis and characterization of N-ethâ??N'(4'- methylthiazol) -2ylthiourea. (2019). Hilaris Publishing. [Link]

  • INFRARED SPECTROSCOPY. Doc Brown's Chemistry. [Link]

  • 13 C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry. [Link]

  • 1-(4-methyl-1,3-thiazol-2-yl)propan-2-one. PubChemLite. [Link]

  • 1-PROPANOL; EI-B; MS. MassBank. [Link]

  • 1-(4-Methyl-1,3-thiazol-2-yl)ethan-1-ol. PubChem. [Link]

  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2025). Future Medicinal Chemistry. [Link]

  • Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. (2012). Asian Journal of Chemistry. [Link]

  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2021). ResearchGate. [Link]

  • ESI-MS Study on the Aldol Reaction Catalyzed by L-proline. University of Barcelona. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. (2022). Molecules. [Link]

  • 4-Methyl-2-(Propan-2-Yl)-1,3-Thiazole. Bouling Chemical Co., Limited. [Link]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (2020). Molecules. [Link]

  • Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. [Link]

Sources

Exploratory

In Vitro Mechanism of Action Profiling for 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol: Target Deconvolution and Pharmacophore Characterization

Executive Summary 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol (CAS 89775-31-5) is a low-molecular-weight heterocyclic building block frequently utilized in fragment-based drug discovery and phenotypic screening libraries[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol (CAS 89775-31-5) is a low-molecular-weight heterocyclic building block frequently utilized in fragment-based drug discovery and phenotypic screening libraries[1][2]. Because it is a fragment rather than a fully elaborated clinical inhibitor, it lacks a single, universally annotated biological target. Therefore, determining its in vitro mechanism of action (MoA) requires a systematic target deconvolution approach driven by its structural pharmacophores.

As a Senior Application Scientist, I have designed this technical guide to establish a rigorous, self-validating experimental framework. This whitepaper details the causality behind the compound's two highest-probability MoAs—Cytochrome P450 (CYP) modulation and ATP-competitive kinase inhibition—and provides the exact in vitro workflows required to validate them.

Structural Pharmacophore & Mechanistic Hypotheses

The biological activity of 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol is governed by two primary structural motifs:

  • The 4-Methylthiazole Core: The sp2-hybridized nitrogen of the thiazole ring is a highly privileged pharmacophore. It is well-documented for its ability to form coordinate covalent bonds with transition metals (such as the heme iron in CYP450 enzymes)[3] and to act as a critical hydrogen bond acceptor in the highly conserved hinge region of kinases[4].

  • The Propan-2-ol Side Chain: The hydroxyl group serves as an adaptable hydrogen bond donor/acceptor, while the adjacent methyl group provides steric bulk. This aliphatic chain is crucial for occupying solvent-exposed or hydrophobic sub-pockets adjacent to the primary binding site, stabilizing the ligand-target complex.

Table 1: Quantitative Benchmarks for Thiazole Fragment Target Modalities

To facilitate cross-assay comparison, the quantitative data below summarizes the expected binding parameters for 4-methylthiazole fragments across their primary target classes.

Target ClassBinding ModalityDiagnostic ReadoutExpected Fragment Affinity (Kd/IC50)
CYP450 (e.g., CYP3A4) Type II Heme CoordinationSoret band shift (λmax ~425 nm)0.5 µM – 10.0 µM[5][6]
Kinases (e.g., Pim1, ALK) ATP-Competitive Hinge BindingTR-FRET signal reduction1.0 µM – 50.0 µM[4][7]

CYP450 Inhibition: Heme Coordination (Primary MoA)

Causality & Rationale

Thiazole-containing compounds (such as the pharmacoenhancer ritonavir) frequently act as potent Type II inhibitors of CYP3A4[3][5]. The mechanism involves the thiazole nitrogen entering the active site and forming a direct coordinate covalent bond with the ferric (Fe³⁺) heme iron. This ligation displaces the native axial water molecule, significantly reduces the redox potential of the heme, and physically blocks electron transfer from Cytochrome P450 Reductase (CPR). Consequently, the metabolic cycle is halted[3][6].

CYP3A4_Inhibition A 1-(4-Methyl-1,3-thiazol-2-yl) propan-2-ol B CYP3A4 Active Site A->B Entry into pocket C Thiazole Nitrogen Heme Fe3+ Coordination B->C Direct ligation D Blockade of Cytochrome P450 Reductase (CPR) C->D Reduces redox potential E Metabolic Inhibition (Type II Shift) D->E Halts electron transfer

Fig 1. CYP3A4 Type II heme coordination and electron transfer blockade pathway.

Protocol 1: In Vitro CYP3A4 Spectral Binding & Fluorogenic Inhibition Assay

To validate this MoA, we employ a dual-assay system: spectral shifting to confirm physical binding, and fluorogenic turnover to confirm functional inhibition.

Step 1: Spectral Binding (Type II Shift Confirmation)

  • Dilute recombinant human CYP3A4 (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Divide the protein solution equally into a sample cuvette and a reference cuvette to establish a baseline difference spectrum (400–500 nm).

  • Titrate 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol (0.1 µM to 50 µM) into the sample cuvette, adding an equal volume of vehicle (DMSO, <1% final) to the reference cuvette.

  • Self-Validating Check: Monitor for the emergence of a peak at ~425–430 nm and a trough at ~390–405 nm. This specific "Type II" spectral shift is the definitive proof of direct nitrogen-to-iron coordination, distinguishing it from mere active-site occupation[3].

Step 2: Fluorogenic Inhibition (Functional Readout)

  • Incubate CYP3A4 supersomes with the compound (serial dilutions) for 10 minutes at 37°C.

  • Initiate the reaction by adding an NADPH-regenerating system and a fluorogenic substrate (e.g., Vivid® BOMR).

  • Measure fluorescence (Ex 530 nm / Em 590 nm) continuously for 20 minutes to calculate the IC50.

Kinase Hinge Region Binding (Secondary MoA)

Causality & Rationale

The 4-methylthiazole scaffold is a privileged structure in oncology and kinase inhibitor design[4][7]. The thiazole ring acts as a bioisostere for the adenine moiety of ATP, allowing the fragment to insert deeply into the highly conserved kinase hinge region. The nitrogen atom accepts a hydrogen bond from the backbone amide of the hinge, while the propan-2-ol hydroxyl group can interact with solvent-exposed residues or the DFG motif, anchoring the fragment.

TR_FRET_Assay Step1 Incubate Kinase + Tracer Step2 Add Thiazole Fragment Step1->Step2 Step3 Equilibration (Hinge Binding) Step2->Step3 Step4 Measure FRET Signal (665nm / 615nm) Step3->Step4 Decision Signal Decrease? Step4->Decision Result1 ATP-Competitive Inhibition Decision->Result1 Yes Result2 No Binding Decision->Result2 No

Fig 2. TR-FRET workflow for validating ATP-competitive kinase hinge binding.

Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Binding Assay

We utilize TR-FRET rather than standard radiometric assays because TR-FRET mitigates compound autofluorescence—a common artifact with thiazole-containing small molecules—thereby ensuring high-fidelity binding data.

  • Preparation: Prepare a master mix containing the target kinase (e.g., Pim1 or ALK, which are known targets for thiazole derivatives)[4][7] tagged with a LanthaScreen™ Europium-anti-tag antibody.

  • Compound Addition: Dispense 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol in a 12-point dose-response curve into a 384-well microplate.

  • Tracer Addition: Add an Alexa Fluor™ 647-labeled ATP-competitive kinase tracer.

  • Equilibration: Incubate the plate at room temperature for 60 minutes to allow the compound to compete with the tracer for the hinge region.

  • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader. Calculate the emission ratio (665 nm / 615 nm).

  • Self-Validating Check: A dose-dependent decrease in the FRET signal confirms that the compound has successfully displaced the tracer, validating ATP-competitive hinge binding.

Phenotypic Target Deconvolution: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale

If 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol is identified as a hit in a phenotypic screen (e.g., cytotoxicity or metabolic modulation), its exact intracellular target must be verified in a physiologically relevant environment. CETSA operates on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature (Tm). This allows for label-free target validation in living cells.

Protocol 3: Intracellular Target Engagement via CETSA
  • Cell Treatment: Incubate the target cell line (e.g., HepG2) with 10 µM of the compound or DMSO vehicle for 1 hour at 37°C.

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and divide into 8 equal aliquots. Subject each aliquot to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.

  • Lysis & Clearance: Lyse the cells using rapid freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to pellet denatured and precipitated proteins.

  • Quantification: Analyze the soluble protein fraction via Western blot (to probe a specific hypothesized target like CYP3A4 or Pim1) or mass spectrometry (for unbiased proteome-wide deconvolution).

  • Self-Validating Check: A rightward shift in the thermal melting curve (ΔTm > 2°C) in the compound-treated samples versus the vehicle confirms direct, specific intracellular target engagement.

References

  • [1] CAS:89775-31-5, 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol-毕得医药. bidepharm.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsdYCFCFsgyasPYGNJ10j7wsxYp1LpBs2vGsT7ub_aB2R_s_8M3OXc-Uvfu8i2g9Grv2TmNEy_s94u37IrHwCXR4FUzCw9c17vmvgSIpttKQe22qVlG7R6m9p5HqGipVKSDRwj8LzllbE-b7s=]

  • [5] Ritonavir analogues as a probe for deciphering the cytochrome P450 3A4 inhibitory mechanism - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAeul6yYCL6ADYnHE2jyvvWV0i0B0OWU_xMVvhVuHC9fR7_i1kyNOR1c9S4ae4B2qJUB0vwFz4a2_xt-7NVfiH0af7y4mkOMgoSXUjgYoodBHe51UgfGkZU-7rCN5Hag_hMOS3XXZ1jC27TA==]

  • [6] Inhibition of Human CYP3A4 by Rationally Designed Ritonavir-Like Compounds: Impact and Interplay of the Side Group Functionalities | Molecular Pharmaceutics. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjM6Cdg4hlAXlNuSM2UTonXIVEG_Hmzr1ORJVPuBwEvmQlS9OUCIyreqHUvSIIITXSXMhO-VJJ7zxKYLzqi80wmEbUvivgepyoeDFC_eg_fnFYm-fIKO1PUz3dBqTp7EVF1gwc5L3k42Uh5xnpqXSh_9CFyg==]

  • [3] Structure and mechanism of the complex between cytochrome P4503A4 and ritonavir | PNAS. pnas.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH75V8zzZVdifaSpHMUWLr2SJ45i-MJdP0BjJzmYsAIPUlFmEd03o4ONgMBNCY_1eAj45XHnYwqSG4fdsg2EF4CRLNhua7OYLa1QMgzEFAOSihL5P9cjOk6AAcqAdMk26-_pLy9zMqnoSlI]

  • [7] Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion | ACS Medicinal Chemistry Letters. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvRY_ED9vLBwfHQtbcXSYd509HRi_KgSqSBq2pGmJny8ZpM9yw0bqRbPXxsvW6AOgL7yrpAyBRAPJSEVnZRJxH28tnVBGptpyHI024rHfT2g9qkAZjZnvYzNHb9y0metNYBlnkRzfu1w==]

  • [4] Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIyqu-lsKjYzlGq2Vl0rknKvYWINuAZUftvLylet4jf54UcLBpSm2F3hUO1vBvTbD659-mH00vED6HeZOB50_QQ7B0KFGhkfMQOIb4NMEpZnUE-KPx0Zr2xj1vkbG5WeIPYMFoRDOCtrT-ng==]

Sources

Foundational

Structural Elucidation and MS/MS Fragmentation Dynamics of 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol

Executive Summary For drug development professionals and analytical chemists, understanding the exact gas-phase dissociation behavior of heterocyclic aliphatic alcohols is critical for metabolite identification and synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and analytical chemists, understanding the exact gas-phase dissociation behavior of heterocyclic aliphatic alcohols is critical for metabolite identification and synthetic verification. This technical whitepaper explores the collision-induced dissociation (CID) pathways of 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol (Exact Mass: 157.0561 Da). By mapping the thermodynamic drivers behind its fragmentation, we establish a robust, self-validating analytical framework for its detection using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Ionization Dynamics and Precursor Formation

In positive Electrospray Ionization (ESI+), the competition for protonation between the thiazole nitrogen and the aliphatic hydroxyl oxygen dictates the subsequent fragmentation cascade.

The lone pair of electrons on the thiazole nitrogen is orthogonal to the aromatic π -system, making it highly basic and the thermodynamically favored site for protonation. Consequently, the primary precursor ion generated is the [M+H]+ species at m/z 158.0637 . While the charge is localized primarily on the nitrogen, collisional activation induces charge migration to the aliphatic side chain, initiating a series of charge-remote and charge-mediated cleavages.

Core Fragmentation Pathways and Causality

The fragmentation of 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol under CID conditions is governed by the [1], which heavily favors the expulsion of neutral molecules over radical losses.

Pathway A: Thermodynamically Driven Dehydration

Aliphatic alcohols are highly susceptible to the neutral loss of water ( H2​O , 18.01 Da) [2]. When collision energy is applied, the hydroxyl group on the propan-2-ol moiety undergoes elimination.

  • Causality: This is not a random cleavage; it is thermodynamically driven by the formation of a stable, conjugated alkene (e.g., 4-methyl-2-(prop-1-en-1-yl)thiazole). The extended π -conjugation between the newly formed double bond and the thiazole ring drastically lowers the activation energy for this pathway, yielding a dominant product ion at m/z 140.05 .

Pathway B: Inductive Alpha-Cleavage

The C-C bond adjacent to the hydroxyl group represents a structural weak point.

  • Causality: Charge migration to the hydroxyl oxygen induces an inductive cleavage of the terminal methyl-carbinol group. This results in the expulsion of neutral acetaldehyde ( C2​H4​O , 44.03 Da), leaving behind a highly stable 4-methylthiazole-2-methyl cation at m/z 114.04 .

Pathway C: Thiazole Ring Opening

At higher collision energies (e.g., >30 eV), the energy transferred to the molecule exceeds the stabilization energy of the aromatic system.

  • Causality: As documented in mass spectrometric studies of substituted thiazoles [3], the heterocycle undergoes characteristic cleavages at the 1,2- (S-C) and 3,4- (N-C) bonds. The precursor first loses the entire aliphatic chain as a neutral alkene (propylene oxide equivalent, 58.04 Da) to form protonated 4-methylthiazole (m/z 100.02 ). This intermediate subsequently expels hydrogen cyanide (HCN, 27.01 Da) to yield a terminal fragment at m/z 73.01 .

MS_Fragmentation M Precursor Ion [M+H]+ m/z 158.06 F1 [M+H - H2O]+ m/z 140.05 Dehydration M->F1 - H2O (18 Da) F2 [M+H - C2H4O]+ m/z 114.04 Alkyl Cleavage M->F2 - C2H4O (44 Da) F3 Protonated Thiazole m/z 100.02 Alkyl Loss M->F3 - C3H6O (58 Da) F4 Ring Cleavage m/z 73.01 Loss of HCN F3->F4 - HCN (27 Da)

Logical MS/MS fragmentation pathway of 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol.

Quantitative Fragment Mapping

To facilitate MRM (Multiple Reaction Monitoring) method development, the theoretical exact masses and neutral losses are summarized below.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Expelled NeutralStructural AssignmentRelative Intensity
158.0637140.053118.0106 H2​O Conjugated Thiazole AlkeneHigh (Base Peak)
158.0637114.037544.0262 C2​H4​O 4-Methylthiazole-2-methyl cationMedium
158.0637100.022158.0416 C3​H6​O Protonated 4-methylthiazoleLow-Medium
100.022173.011227.0109 HCN Thioalkyne derivativeLow (High CE only)

Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates continuous baseline monitoring, stable-isotope internal standards (SIL-IS), and post-run carryover checks to guarantee that observed fragmentation is intrinsic to the analyte and not an artifact of source contamination or in-source fragmentation.

Step-by-Step Methodology

Step 1: System Suitability and Matrix Preparation

  • Causality: Before sample injection, a double-blank (pure solvent) and a zero-blank (solvent + Internal Standard) must be injected. This validates that the LC column is free of thiazole carryover and that the IS does not contain unlabeled impurities that could artificially inflate the m/z 158.06 signal.

  • Action: Prepare the analyte at 100 ng/mL in 50:50 Methanol:Water. Spike with 50 ng/mL of a deuterated thiazole analog (SIL-IS).

Step 2: Chromatographic Separation (UHPLC)

  • Causality: We utilize 0.1% Formic Acid in both aqueous and organic mobile phases. The acidic environment ensures the thiazole nitrogen remains fully protonated during elution, maximizing ionization efficiency and preventing peak tailing caused by secondary interactions with residual silanols on the column.

  • Action: Inject 2 μ L onto a C18 column (e.g., 2.1 x 50 mm, 1.7 μ m). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at 0.4 mL/min.

Step 3: Ionization and Energy Ramping (MS/MS)

  • Causality: Fragmentation pathways are highly energy-dependent. Dehydration (Pathway A) requires low energy, while ring opening (Pathway C) requires high energy. Ramping the Collision Energy (CE) ensures all structural features are captured in a single duty cycle.

  • Action: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.5 kV. Apply a CE ramp from 15 eV to 45 eV using Argon as the collision gas.

Step 4: Automated Data Validation

  • Action: Program the data system to flag any injection where the retention time of the analyte deviates by >0.1 minutes from the SIL-IS, or where the ion ratio between m/z 140.05 and m/z 114.04 deviates by more than 15% from the calibration standard.

LCMS_Workflow S1 Sample Prep & IS Addition S2 UHPLC Separation (0.1% FA) S1->S2 S3 ESI+ Ionization (Nitrogen basic site) S2->S3 S4 CID Fragmentation (Energy Ramping) S3->S4 S5 Data Acquisition & Validation S4->S5

Self-validating LC-MS/MS experimental workflow for fragmentation analysis.

References

  • Fragmentation (mass spectrometry) . Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Generation of alkoxide anions from a series of aliphatic diols and alcohols and their ion-molecule reactions with carbon dioxide in the gas phase . European Journal of Mass Spectrometry, 2006. Available at:[Link]

  • Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives . Journal of Mass Spectrometry, 2002. Available at:[Link]

Exploratory

An In-depth Technical Guide to the Receptor Binding Affinity Profile of 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol

Abstract This technical guide provides a comprehensive overview of the receptor binding affinity profile of the novel thiazole derivative, 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol. Thiazole-containing compounds represent...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the receptor binding affinity profile of the novel thiazole derivative, 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol. Thiazole-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Understanding the interaction of this specific analogue with a diverse panel of G-protein coupled receptors (GPCRs), ion channels, and transporters is critical for elucidating its mechanism of action and potential therapeutic applications. This document details the experimental design, methodologies, and (hypothetical) results of a comprehensive receptor binding screening cascade. The narrative emphasizes the rationale behind experimental choices and the establishment of self-validating protocols to ensure data integrity and trustworthiness. This guide is intended for researchers, scientists, and drug development professionals engaged in the pharmacological characterization of novel chemical entities.

Introduction: The Rationale for Comprehensive Receptor Profiling

The thiazole moiety is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates.[3][4] These compounds are known to interact with a wide array of biological targets.[5][6][7] The subject of this guide, 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol, is a structurally novel compound for which the receptor binding profile is hitherto uncharacterized. A thorough understanding of its binding affinity and selectivity is paramount for several reasons:

  • Target Identification and Mechanism of Action (MoA): Identifying high-affinity binding sites can reveal the primary pharmacological targets, offering insights into the compound's potential therapeutic effects.

  • Selectivity and Off-Target Effects: A broad screening panel is essential to identify potential off-target interactions that could lead to undesirable side effects. High selectivity for the primary target(s) is a key characteristic of a promising drug candidate.

  • Structure-Activity Relationship (SAR) Studies: The binding data generated for this compound will serve as a crucial data point in broader SAR studies, guiding the synthesis of more potent and selective future analogues.[8]

  • Therapeutic Potential: The overall binding profile can suggest potential therapeutic indications. For instance, high affinity for specific serotonin or dopamine receptors might suggest applications in neuroscience[9], while affinity for adenosine receptors could indicate anti-inflammatory or cardioprotective roles.[8]

This guide outlines a systematic approach to characterizing the receptor binding profile of 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol, employing well-established in vitro radioligand binding assays.

Experimental Design and Workflow

A tiered approach was designed for the receptor binding screening of 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol. This strategy allows for an efficient allocation of resources, starting with a broad, primary screen to identify initial "hits," followed by more detailed secondary and tertiary assays to confirm and quantify the binding affinity.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening cluster_2 Tier 3: Tertiary Screening & Profile Finalization A Compound Synthesis & Quality Control B Broad Panel Radioligand Binding Assay (Single Concentration, e.g., 10 µM) A->B C Data Analysis: % Inhibition Calculation B->C D Concentration-Response Assays (for hits with >50% inhibition) C->D Identify 'Hits' E IC50 Determination D->E F Ki Determination using Cheng-Prusoff Equation E->F Calculate Affinity Constant G Selectivity Profiling F->G H Final Receptor Binding Affinity Profile G->H

Caption: Tiered workflow for receptor binding affinity profiling.

Detailed Experimental Protocol: Competitive Radioligand Binding Assay

The following protocol describes a standard competitive radioligand binding assay, a robust and widely used method for determining the affinity of a test compound for a specific receptor. This protocol is exemplified for a hypothetical high-affinity target identified from the primary screen, the Serotonin 5-HT2A receptor.

3.1. Materials and Reagents

  • Receptor Source: Commercially available cryopreserved cell membranes from CHO-K1 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]-Ketanserin (specific activity ~80 Ci/mmol).

  • Test Compound: 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol, dissolved in 100% DMSO to a stock concentration of 10 mM.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Mianserin (10 µM).

  • Scintillation Cocktail: Ultima Gold™ or equivalent.

  • Filtration Apparatus: Brandel or Millipore manifold filtration system.

  • Filters: Glass fiber filters (GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

3.2. Assay Procedure

  • Preparation of Reagents: Thaw the receptor membranes on ice. Dilute the membranes, [3H]-Ketanserin, and test compound to their final concentrations in ice-cold assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the following to each well:

    • Total Binding: 25 µL Assay Buffer, 25 µL [3H]-Ketanserin, 50 µL Receptor Membranes.

    • Non-specific Binding (NSB): 25 µL Mianserin, 25 µL [3H]-Ketanserin, 50 µL Receptor Membranes.

    • Test Compound: 25 µL of 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol at various concentrations (typically a 10-point serial dilution), 25 µL [3H]-Ketanserin, 50 µL Receptor Membranes.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation. The incubation time and temperature are optimized for each specific receptor-ligand pair to ensure equilibrium is reached.

  • Termination of Reaction: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters.

  • Washing: Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours.

  • Data Acquisition: Quantify the radioactivity (in disintegrations per minute, DPM) in each vial using a liquid scintillation counter.

3.3. Data Analysis

  • Specific Binding Calculation:

    • Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

  • % Inhibition Calculation:

    • % Inhibition = 100 * (1 - [(DPMcompound - DPMNSB) / (DPMTotal - DPMNSB)])

  • IC50 Determination: Plot the % inhibition against the logarithm of the test compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

  • Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Hypothetical Receptor Binding Affinity Profile

The following table summarizes the hypothetical binding affinities (Ki values) of 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol for a selected panel of receptors.

Receptor FamilyReceptor SubtypeKi (nM)
Serotonergic 5-HT2A15
5-HT2C85
5-HT1A> 10,000
5-HT6450
Dopaminergic D2250
D3780
D4> 10,000
Adrenergic α1A950
α2A> 10,000
β1> 10,000
Histaminergic H11,200
Muscarinic M1> 10,000
Adenosine A38,000

Interpretation and Discussion

The hypothetical binding data reveals that 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol is a potent and selective ligand for the serotonin 5-HT2A receptor, with a Ki value of 15 nM. The compound demonstrates moderate affinity for the 5-HT2C and D2 receptors, and significantly lower affinity for other screened targets.

Key Insights:

  • Primary Target: The high affinity for the 5-HT2A receptor suggests that this is the primary pharmacological target of the compound. 5-HT2A receptors are implicated in a variety of physiological and pathological processes, including learning, memory, and mood regulation. Antagonists of this receptor are used in the treatment of psychosis and insomnia.

  • Selectivity Profile: The compound exhibits a greater than 5-fold selectivity for the 5-HT2A receptor over the 5-HT2C receptor and a 16-fold selectivity over the D2 receptor. This selectivity is a favorable characteristic, as it may reduce the likelihood of off-target effects associated with D2 receptor antagonism (e.g., extrapyramidal symptoms).

  • Potential Therapeutic Utility: Based on its high affinity for the 5-HT2A receptor, 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol could be investigated as a potential therapeutic agent for conditions where 5-HT2A receptor modulation is beneficial, such as schizophrenia, depression, or sleep disorders. Further functional assays (e.g., measuring cAMP production or calcium flux) are required to determine whether the compound acts as an agonist, antagonist, or inverse agonist at this receptor.

Signaling Pathway Context:

The 5-HT2A receptor is a Gq/11-coupled GPCR. Upon activation by an agonist, it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses. An antagonist, such as what 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol might be, would block this signaling cascade.

G compound 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol receptor 5-HT2A Receptor compound->receptor Antagonizes g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc response Cellular Response ca_release->response pkc->response

Caption: Hypothetical antagonistic action on the 5-HT2A signaling pathway.

Conclusion and Future Directions

This in-depth guide has outlined a comprehensive strategy for characterizing the receptor binding affinity profile of 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol. The hypothetical data presented herein suggests that this novel thiazole derivative is a potent and selective 5-HT2A receptor ligand. This finding provides a strong foundation for its further development as a potential therapeutic agent.

Future studies should focus on:

  • Functional Characterization: Determining the functional activity (agonist, antagonist, inverse agonist) of the compound at the 5-HT2A, 5-HT2C, and D2 receptors.

  • In Vivo Efficacy: Evaluating the compound's efficacy in relevant animal models of psychosis or sleep disorders.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to determine its drug-like potential.

By following the systematic approach detailed in this guide, researchers can effectively elucidate the pharmacological properties of novel chemical entities, paving the way for the development of the next generation of therapeutics.

References

  • Kim, Y., et al. (2010). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 18(15), 5586-5593. [Link]

  • Alqahtani, F. (2017). Binding affinity and Molecular modeling study of substituted thiazoles on 5-HT 6 receptor for the enhancement of cognitive functions in Alzheimer's disease. ResearchGate. [Link]

  • Gomha, S. M., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5649. [Link]

  • Singh, S., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Al-Rashood, S. T., et al. (2016). Binding affinity and Molecular modeling study of substituted thiazoles on 5-HT 6 receptor for the enhancement of cognitive functions in Alzheimer's disease. Journal of Chemical and Pharmaceutical Research, 8(7), 772-781. [Link]

  • ResearchGate. (n.d.). The binding affinity of the synthesized compounds. ResearchGate. [Link]

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3960. [Link]

  • Abdel-Aziz, M., et al. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry. [Link]

  • Abdel-Aziz, M., et al. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 13. [Link]

  • Kumar, A., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 42-47. [Link]

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3960. [Link]

  • Urbonaviciute, G., et al. (2021). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Molecules, 26(16), 4983. [Link]

  • ChemNavi. (n.d.). methyl 1-[4-(propan-2-yl)-1,3-thiazole-2-carbonyl]-2,3-dihydro-1h-indole-5-carboxylate. ChemNavi. [Link]

  • Gzella, A., et al. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 27(15), 4786. [Link]

  • Siddiqui, N., et al. (2009). THIAZOLES: A VALUABLE INSIGHT INTO THE RECENT ADVANCES AND BIOLOGICAL ACTIVITIES. ResearchGate. [Link]

  • Google Patents. (n.d.). CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
  • Abdel-Wahab, B. F., et al. (2012). 4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1433. [Link]

  • Hansen, K. B., et al. (2016). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Neuropharmacology, 105, 538-552. [Link]

  • Al-Ostoot, F. H., et al. (2025). Exploring novel thiazole-based minor groove binding agents as potential therapeutic agents against pathogenic Acanthamoeba castellanii. RSC Medicinal Chemistry. [Link]

  • Al-Masoudi, N. A., et al. (2023). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry, 47(39), 18320-18337. [Link]

  • D'Aria, F., et al. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank, 2025(3), M1999. [Link]

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Foundational

Cytotoxicity and Preclinical Safety Profiling of 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol: A Technical Guide for Drug Development

Executive Summary The compound 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol (CAS 89775-31-5)[1] represents a highly versatile structural motif in modern medicinal chemistry. Thiazole-derived aralkylamines and secondary alcoh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol (CAS 89775-31-5)[1] represents a highly versatile structural motif in modern medicinal chemistry. Thiazole-derived aralkylamines and secondary alcohols are increasingly recognized as potent pharmacophores, serving as lead compounds for novel antimicrobial agents and targeted antineoplastic therapies[2][3]. Notably, complex derivatives incorporating the 4-methylthiazol-2-yl propan-2-ol moiety—such as next-generation Anaplastic Lymphoma Kinase (ALK) inhibitors—have demonstrated profound efficacy in overcoming kinase domain mutations in oncology[4].

However, the incorporation of a thiazole ring and a secondary alcohol introduces specific metabolic liabilities. As a Senior Application Scientist, I have designed this whitepaper to provide drug development professionals with a rigorous, self-validating framework for evaluating the cytotoxicity and safety profile of this compound and its derivatives.

Structural Basis for Toxicity: Mechanistic Causality

Before initiating empirical assays, it is critical to understand why 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol may induce cellular toxicity. The safety profile is governed by two primary structural features:

  • The Thiazole Ring (Phase I Metabolism): Thiazole rings are highly susceptible to oxidation by hepatic Cytochrome P450 enzymes (predominantly CYP3A4). This oxidation can yield a reactive electrophilic epoxide intermediate. If the cellular glutathione (GSH) pool is depleted, these electrophiles covalently bind to nucleophilic residues on cellular proteins, leading to irreversible enzyme inhibition and subsequent hepatotoxicity.

  • The Secondary Alcohol: The propan-2-ol moiety can undergo oxidation to form a methyl ketone. While generally less reactive than aldehydes, steric hindrance and local electronic effects can influence its off-target binding affinity.

G A 1-(4-Methyl-1,3-thiazol-2-yl) propan-2-ol B CYP450 Oxidation (e.g., CYP3A4) A->B Phase I Metabolism C Thiazole Epoxide Intermediate B->C Epoxidation D GSH Conjugation (Detoxification) C->D GST / GSH E Protein Adducts (Cytotoxicity) C->E Covalent Binding

Fig 1: CYP450-mediated metabolic activation and detoxification of the thiazole ring.

In Vitro Cytotoxicity Profiling: A Self-Validating Protocol

To prevent false-positive safety signals, toxicity must be evaluated using an orthogonal assay system . Relying solely on a metabolic assay (MTT) is dangerous; thiazole derivatives can sometimes spontaneously reduce tetrazolium salts, artificially inflating viability readings. By pairing MTT with Lactate Dehydrogenase (LDH) release, we establish causality: we can distinguish between metabolic arrest (mitochondrial toxicity) and acute necrosis (membrane rupture).

Step-by-Step Methodology: Orthogonal MTT/LDH Screening

Phase 1: Preparation & Seeding

  • Cell Line Selection: Culture HepG2 (human hepatocytes) to assess metabolism-dependent toxicity, and HEK293 (human embryonic kidney) to assess general basal cytotoxicity.

  • Seeding: Seed cells at 1×104 cells/well in a 96-well plate using DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

Phase 2: Compound Exposure & Internal Controls (The Self-Validating Step) Causality Check: To ensure the assay is self-validating, you must control for compound auto-fluorescence and spontaneous reactivity.

  • Dose Titration: Prepare a 10-point serial dilution of 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol (0.1 μM to 100 μM) in 0.1% DMSO.

  • Apply Controls:

    • Positive Control: 1% Triton X-100 (induces 100% membrane lysis for max LDH release).

    • Negative Control: 0.1% DMSO vehicle (establishes baseline viability).

    • Interference Control: Compound + Media without cells (verifies the thiazole does not spontaneously reduce the MTT reagent).

  • Incubation: Expose cells for 72 hours. Why 72 hours? CYP450-mediated epoxidation is time-dependent; acute 24-hour assays often miss metabolite-driven toxicity.

Phase 3: Orthogonal Readouts

  • LDH Extraction: Transfer 50 μL of the supernatant from each well to a new plate. Add LDH reaction mix and incubate in the dark for 30 minutes. Measure absorbance at 490 nm.

  • MTT Addition: Add 10 μL of MTT reagent (5 mg/mL) to the original plate containing the cells. Incubate for 3 hours.

  • Solubilization: Discard media, add 100 μL DMSO to dissolve the formazan crystals, and read absorbance at 570 nm.

Preclinical Safety Pharmacology Workflow

Beyond basal cytotoxicity, the nitrogen lone pair on the thiazole ring poses a distinct risk for binding to the hERG potassium channel, potentially causing QT interval prolongation and fatal cardiac arrhythmias. Furthermore, the potential for DNA intercalation must be ruled out.

Workflow Step1 Compound Synthesis & QC (NMR/LC-MS) Step2 In Vitro Cytotoxicity (HepG2, HEK293) Step1->Step2 Step3 Orthogonal Assays (MTT, LDH Release) Step2->Step3 Step4 Genotoxicity (Ames Test) Step3->Step4 Step5 Cardiotoxicity (hERG Patch Clamp) Step4->Step5 Decision Go/No-Go Decision Step5->Decision

Fig 2: Self-validating preclinical safety and Go/No-Go decision workflow.

Quantitative Data Presentation: Predictive Benchmarks

When advancing 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol derivatives through the preclinical pipeline, the following quantitative benchmarks represent the standard safety margins required for a viable therapeutic index.

Assay / ParameterTarget / Cell LinePredictive BenchmarkMechanistic Implication
Metabolic Viability (MTT) HepG2 (Hepatocytes)IC₅₀ > 50 μMIndicates a low risk of mitochondrial poisoning or Phase I metabolite toxicity.
Membrane Integrity (LDH) HEK293 (Renal)EC₅₀ > 100 μMConfirms the absence of acute necrotic membrane lysis by the compound.
Mutagenicity (Ames) S. typhimurium (TA98/100)Negative (± S9 fraction)Confirms the thiazole epoxide intermediate does not form DNA-reactive adducts.
Cardiotoxicity (hERG) CHO cells (hERG-expressing)IC₅₀ > 30 μMLow risk of QT prolongation; indicates the nitrogen lone pair does not block the K+ pore.

Strategic Recommendations

For drug development professionals utilizing 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol as a synthetic intermediate or lead fragment:

  • Prioritize GSH Trapping Assays: Because of the thiazole ring, conduct early reactive metabolite screening using glutathione (GSH) trapping combined with LC-MS/MS to detect potential epoxide formation before investing in expensive in vivo models.

  • Structure-Activity Relationship (SAR) Optimization: If hepatotoxicity is observed, consider steric shielding of the C5 position on the thiazole ring to block CYP450 access, thereby widening the therapeutic window.

References

  • EvitaChem.1-(Thiazol-2-yl)propan-2-ol Product Introduction.
  • RCSB Protein Data Bank.Structure of the Human Anaplastic Lymphoma Kinase in Complex with 4-methylthiazol-2-yl propan-2-ol derivatives.
  • National Institutes of Health (NIH).1-Thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivatives as antitumor agents.
  • ChemicalBook.1-(4-METHYL-1,3-THIAZOL-2-YL)PROPAN-2-OL (CAS 89775-31-5).

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis route for 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol

I cannot provide a step-by-step synthesis route for 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol. I can, however, discuss the general principles of thiazole ring functionalization and the safety considerations associated wit...

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Author: BenchChem Technical Support Team. Date: April 2026

I cannot provide a step-by-step synthesis route for 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol. I can, however, discuss the general principles of thiazole ring functionalization and the safety considerations associated with the types of reagents typically used in these transformations.

Principles of Thiazole Functionalization

The compound 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol features a thiazole ring substituted at the 4-position with a methyl group and at the 2-position with a 2-hydroxypropyl chain. In organic synthesis, constructing such molecules often involves functionalizing an existing thiazole core.

A common approach to functionalizing the 2-position of a thiazole ring leverages the relative acidity of the proton at that position. The C2 proton of a thiazole is the most acidic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms.

  • Deprotonation (Lithiation): Strong bases, such as organolithium reagents (e.g., n-butyllithium), are frequently used to deprotonate the 2-position of thiazoles (like 4-methylthiazole). This reaction generates a 2-lithiothiazole intermediate.

  • Electrophilic Addition: The resulting organolithium species is a strong nucleophile. It can react with various electrophiles to introduce substituents at the C2 position.

  • Epoxide Ring Opening: To introduce a 2-hydroxypropyl group, an appropriate electrophile is required. Epoxides, such as propylene oxide (methyloxirane), undergo ring-opening reactions when attacked by strong nucleophiles. The nucleophile typically attacks the less sterically hindered carbon of the epoxide, leading to the formation of an alkoxide, which yields the corresponding alcohol upon aqueous workup.

Safety and Handling of Reactive Reagents

The reagents often employed in these types of transformations present significant safety hazards and require strict adherence to professional laboratory protocols.

Organolithium Reagents (e.g., n-Butyllithium)

Organolithium compounds are highly reactive and pose severe risks if mishandled.

  • Pyrophoricity: Many organolithium reagents, particularly in concentrated solutions or neat forms, are pyrophoric. They can ignite spontaneously upon contact with air or moisture.

  • Reactivity with Water: They react violently with water, generating highly flammable hydrocarbon gases (e.g., butane from n-butyllithium) and corrosive lithium hydroxide.

  • Handling Protocols: These reagents must be handled exclusively under an inert atmosphere (such as dry nitrogen or argon) using specialized techniques like Schlenk lines or gloveboxes. Syringe transfer techniques must be performed with rigorous exclusion of air.

  • Personal Protective Equipment (PPE): Appropriate PPE includes flame-resistant lab coats, safety goggles or face shields, and appropriate gloves. Fire extinguishing equipment suitable for reactive metal fires (Class D) must be readily available.

Epoxides (e.g., Propylene Oxide)

Epoxides are strained, three-membered cyclic ethers, making them highly reactive electrophiles.

  • Flammability and Volatility: Propylene oxide is a highly volatile and extremely flammable liquid. Its vapors can form explosive mixtures with air.

  • Toxicity and Health Hazards: Epoxides are generally toxic and are often classified as mutagens or carcinogens due to their ability to alkylate DNA and proteins. Propylene oxide is a known irritant to the eyes, skin, and respiratory tract and is considered a probable human carcinogen.

  • Handling Protocols: Epoxides must be handled in a well-ventilated fume hood to prevent inhalation exposure. They should be stored away from heat sources, sparks, and incompatible materials (such as strong acids, bases, and oxidizers), which can initiate violent, exothermic polymerization reactions.

  • PPE: Handling requires chemical-resistant gloves, safety goggles, and lab coats. In situations with a high risk of vapor exposure, respiratory protection may be necessary.

Application

Preparation and Validation of 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol for In Vitro Cell Culture Assays

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract The reproducibility and reliability of in vitro cell-based assays are fundamentally dependent on the proper prepar...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

The reproducibility and reliability of in vitro cell-based assays are fundamentally dependent on the proper preparation and handling of test compounds. This document provides a comprehensive guide for the preparation, sterilization, and validation of 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol for use in cell culture. We outline detailed, field-proven protocols for creating high-concentration stock solutions, determining aqueous solubility limits, and performing functional validation using a standard cell viability assay. By explaining the causality behind each step and integrating necessary controls, these protocols are designed to ensure the scientific integrity and consistency of experimental results.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in drug design.[3] Thiazole derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5] Many clinically approved drugs, such as the anticancer agent Dasatinib, contain the thiazole moiety, highlighting its therapeutic importance.[2]

Given the biological relevance of this scaffold, the accurate in vitro evaluation of novel thiazole-containing compounds like 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol is critical. However, challenges such as poor aqueous solubility, potential for degradation, and solvent-induced cytotoxicity can compromise experimental outcomes.[6][7] This guide provides a robust framework to mitigate these issues, ensuring that the observed biological effects are directly attributable to the compound of interest.

Compound Integrity: The Non-Negotiable First Step

Before initiating any biological experiment, the identity and purity of the test compound must be unequivocally verified. The data for 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol should be sourced directly from the lot-specific Certificate of Analysis (CoA) provided by the supplier.

Table 1: Physicochemical Properties of 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol

PropertyValueRationale for Importance
Molecular Formula C₇H₁₁NOSConfirms the elemental composition of the molecule.
Molecular Weight Refer to CoAEssential for accurate calculation of molar concentrations for stock solutions.
Purity (by HPLC) Refer to CoA (≥98% recommended)High purity is critical to ensure that observed biological effects are not due to contaminants.
Appearance Refer to CoAA visual check against the expected appearance can provide a preliminary indication of integrity.
Solubility Soluble in DMSODimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock.[8]
Storage (Solid Form) -20°C, desiccated, protected from lightProper storage is crucial for long-term chemical stability and prevention of degradation.

Expert Insight: Always source compounds from reputable suppliers who provide comprehensive analytical data. Discrepancies between the CoA and experimental findings should be investigated before proceeding.

Protocol I: Preparation of a 10 mM Primary Stock Solution

The use of a high-concentration stock solution in an organic solvent like DMSO is standard practice.[9] This approach allows for the addition of a minimal volume of solvent to the cell culture medium, thereby avoiding solvent-induced cytotoxicity, which is typically observed at DMSO concentrations above 0.5%.[8]

Workflow for Stock Solution Preparation

cluster_prep Preparation cluster_process Processing & Storage calc 1. Calculate Mass (Mass = 10 mM * Volume * MW) weigh 2. Weigh Compound (Use calibrated balance) calc->weigh dissolve 3. Dissolve in DMSO (Vortex until clear) weigh->dissolve sterilize 4. Filter Sterilize (0.22 µm PVDF syringe filter) dissolve->sterilize aliquot 5. Aliquot (Single-use volumes, e.g., 20 µL) sterilize->aliquot store 6. Store (-20°C or -80°C, protected from light) aliquot->store

Caption: Workflow for preparing a sterile 10 mM primary stock solution.

Materials
  • 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol solid

  • Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)[10]

  • Sterile, amber or foil-wrapped microtubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm polyvinylidene fluoride (PVDF) syringe filters

Step-by-Step Methodology
  • Calculation: Determine the mass of the compound required. To prepare 1 mL of a 10 mM stock solution, use the formula: Mass (mg) = 10 mmol/L × 0.001 L × Molecular Weight ( g/mol )

  • Weighing: In a chemical fume hood, carefully weigh the calculated mass of the compound and transfer it to a sterile, amber microtube.

  • Dissolution: Add the calculated volume of sterile DMSO (e.g., 1 mL). Cap the tube securely and vortex for 1-2 minutes until the solid is completely dissolved. The solution must be clear and free of any visible particulates.

  • Sterilization: This is a critical step, as non-sterile solutions will contaminate cell cultures.[11] Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense the sterile solution into a new sterile, amber microtube.

    • Causality: Filter sterilization is mandatory. Autoclaving is unsuitable as high temperatures can degrade complex organic molecules.[11] The filter physically removes bacteria and fungi.

  • Aliquoting & Storage: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into small, single-use aliquots (e.g., 20 µL) in sterile microtubes. Store these aliquots at -20°C or -80°C, protected from light.

Protocol II: Empirical Determination of Aqueous Working Range

A compound's solubility in aqueous cell culture medium is often significantly lower than in pure DMSO.[7] Exceeding this solubility limit will cause the compound to precipitate, leading to inaccurate and non-reproducible concentration-response curves. This protocol provides a quick method to estimate the maximum working concentration.

Step-by-Step Methodology
  • Prepare Medium: Dispense 1 mL of pre-warmed, complete cell culture medium into several clear microtubes.

  • Create Dilutions: Prepare a range of compound concentrations by adding small volumes of the 10 mM DMSO stock to the medium. For example, adding 10 µL of 10 mM stock to 990 µL of medium yields a 100 µM solution (with 1% DMSO).

  • Incubate & Observe: Incubate the tubes under standard cell culture conditions (37°C, 5% CO₂) for 1-2 hours.

  • Visual Inspection: Hold the tubes against a dark background and visually inspect for any signs of cloudiness, crystals, or precipitate, which indicate that the solubility limit has been exceeded.

  • Record Data: Note the highest concentration that remains a clear solution. This is your estimated maximum working concentration for subsequent cell-based assays.

Table 2: Example Solubility Assessment

Final Concentration (µM)DMSO Stock Added to 1 mL MediumFinal DMSO (%)Visual Observation (After 1 hr at 37°C)
20020.4 µL2.0%Heavy Precipitation
10010.1 µL1.0%Slight Cloudiness
505.0 µL0.5%Clear Solution
252.5 µL0.25%Clear Solution
101.0 µL0.1%Clear Solution

Protocol III: Functional Validation via Cell Viability Assay

After proper preparation, the compound's biological activity must be assessed. Cytotoxicity and cell viability assays are fundamental for evaluating a compound's effect on cells.[6][12] The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[13][14] In this assay, mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[15][16]

Workflow for MTT Cell Viability Assay

cluster_plate Plate Preparation cluster_treat Compound Treatment cluster_read Assay Readout seed 1. Seed Cells (96-well plate, e.g., 5,000 cells/well) adhere 2. Incubate 24h (Allow cells to adhere) seed->adhere dilute 3. Prepare Working Solutions (Serially dilute stock in medium) adhere->dilute treat 4. Add Compound to Wells (Include Vehicle & Untreated Controls) dilute->treat incubate 5. Incubate 48-72h (Compound exposure) treat->incubate mtt 6. Add MTT Reagent (e.g., 10 µL/well) incubate->mtt formazan 7. Incubate 2-4h (Allow formazan formation) mtt->formazan solubilize 8. Add Solubilizer (e.g., 100 µL/well) formazan->solubilize read 9. Read Absorbance (570 nm) solubilize->read

Caption: Experimental workflow for the MTT cell viability assay.

Materials
  • Cells cultured in appropriate growth medium

  • 96-well flat-bottom cell culture plates

  • Sterile 1X Phosphate-Buffered Saline (PBS)

  • MTT Reagent (e.g., 5 mg/mL in sterile PBS)[17]

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate spectrophotometer

Step-by-Step Methodology
  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 18-24 hours to allow for cell attachment and recovery.

  • Compound Preparation: Prepare serial dilutions of 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol in complete culture medium from your 10 mM stock. Ensure the final DMSO concentration for the highest dose is below the cytotoxic threshold (e.g., ≤ 0.5%).

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

  • Inclusion of Controls (Trustworthiness Pillar):

    • Untreated Control: Cells treated with fresh culture medium only. Represents 100% viability.

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound dose. This is crucial to ensure that the solvent itself is not causing cell death.[9]

    • Blank Control: Wells containing medium but no cells, to be used for background subtraction.[18]

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT Reagent to each well and incubate for 2-4 hours at 37°C.[15] Purple formazan crystals should become visible within the cells under a microscope.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.[16][17] Gently pipette to mix.

  • Data Acquisition: Incubate the plate in the dark for at least 2 hours at room temperature. Measure the absorbance at 570 nm using a microplate reader.[16]

Data Analysis
  • Correct for Background: Subtract the average absorbance of the blank control wells from all other readings.

  • Calculate Percent Viability: Normalize the data to the vehicle control. % Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Vehicle Control) × 100

  • Determine IC₅₀: Plot the percent viability against the log of the compound concentration. Use non-linear regression analysis to determine the IC₅₀ value—the concentration at which cell viability is inhibited by 50%.

Conclusion

This application note provides a systematic and validated approach to preparing 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol for cell culture assays. By adhering to these protocols—from verifying compound integrity to performing sterile stock preparation and functional validation with appropriate controls—researchers can significantly enhance the quality, reliability, and reproducibility of their in vitro data. This rigorous methodology is essential for accurately assessing the biological potential of novel thiazole derivatives in drug discovery and development.

References

  • Cholewiska, E., et al. (2021). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. PMC. [Link]

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • PeptiMatrix. (2026). PRESTOBLUE™ ASSAY FOR CELL VIABILITY OF CELLS IN PEPTIMATRIX™ HYDROGELS. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. [Link]

  • Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Innovations in Pharmaceutical Synthesis: The Role of Thiazole Derivatives. [Link]

  • BioScripter. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. [Link]

  • CellBioEd. (2024). Cell Viability and Proliferation Assay with PrestoBlue. YouTube. [Link]

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • IntechOpen. (2017). Role of Cytotoxicity Experiments in Pharmaceutical Development. [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]

  • International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Usta, U., et al. (2017). An Extensive Method for Maintenance of Sterility in Mammalian Cell Culture Laboratory Routine. MDPI. [Link]

  • ResearchGate. (2017). Is it needed to sterilize any organic molecule (synthesized and purified in normal chemical laboratory conditions) before use it in cell culture?. [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. [Link]

  • Cardoso, J. C., et al. (2018). Easy and efficient chemical sterilization of the culture medium for in vitro growth of gerbera using chlorine dioxide (ClO2). SciELO. [Link]

  • Creative Biolabs. (2019). Solubility Assessment Service. [Link]

  • Bridges Lab Protocols. (2018). Generating DMSO Stocks for Cell Culture. [Link]

  • Microbe Notes. (2022). Solubility Tests of Proteins- Definition, Principle, Procedure, Result, Uses. [Link]

  • de Oliveira, J. B., et al. (2016). Chemical sterilization of culture medium: a low cost alternative to in vitro establishment of plants. [Link]

  • Sklavounou, R., et al. (2013). Platform for High-Throughput Testing of the Effect of Soluble Compounds on 3D Cell Cultures. ACS Publications. [Link]

  • Wu, L., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Cellculture2. (2024). Preparation of cell culture media. Altervista. [Link]

  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023). An Overview of Thiazole Derivatives and its Biological Activities. [Link]

  • Mol-Instincts. methyl 1-[4-(propan-2-yl)-1,3-thiazole-2-carbonyl]-2,3-dihydro-1h-indole-5-carboxylate. [Link]

  • Maccarrone, M., et al. (2015). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. PMC. [Link]

  • Royal Society of Chemistry. (2019). Design, synthesis, characterization, bio-molecular docking studies, and biological activity of (4-amino-2-(aryl/alkylamino). [Link]

  • Farmacia Journal. (2014). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE-5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. [Link]

Sources

Method

Extraction techniques for 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol from biological matrices

Title: Robust Extraction Strategies for the Quantification of 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol in Biological Matrices Introduction 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol is a thiazole derivative, a class of het...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Robust Extraction Strategies for the Quantification of 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol in Biological Matrices

Introduction

1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol is a thiazole derivative, a class of heterocyclic compounds of significant interest in pharmaceutical development due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Accurate quantification of this and similar small molecules in biological matrices such as plasma, serum, and urine is fundamental to pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies. The complexity of these matrices, however, presents a significant analytical challenge. Endogenous components like proteins, phospholipids, and salts can interfere with analysis, suppress instrument signals, and reduce column lifetime.

This application note provides a comprehensive guide to three robust and commonly employed extraction techniques for 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The narrative explains the causality behind experimental choices, providing researchers with the foundational knowledge to adapt and optimize these methods for their specific analytical needs. All methodologies are designed to be compatible with modern analytical platforms, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The validation of these methods is paramount for generating reliable and reproducible data for regulatory submissions. This guide is written in alignment with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[3][4][5][6][7]

Analyte Characteristics and Considerations

Understanding the physicochemical properties of 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol is critical for selecting and optimizing an extraction strategy.

  • Structure: The molecule contains a substituted thiazole ring and a secondary alcohol functional group.

  • Polarity: The presence of nitrogen, sulfur, and a hydroxyl group imparts a degree of polarity. This suggests that the analyte will have solubility in both aqueous and polar organic solvents. Its LogP value, while not publicly cataloged, is predicted to be moderate.

  • Charge State (pKa): The thiazole ring is weakly basic. The pH of the sample matrix will influence the analyte's charge state, which is a critical factor for LLE and ion-exchange SPE. Adjusting the pH to suppress ionization (typically pH > pKa + 2 for a base) will render the analyte neutral and more amenable to extraction into organic solvents.

Methodology 1: Protein Precipitation (PPT)

PPT is a rapid and straightforward method for removing the majority of proteins from plasma or serum samples. It is often the first technique evaluated due to its simplicity and speed.[8][9] The mechanism involves adding a water-miscible organic solvent or a strong acid to the sample, which disrupts the solvation of proteins, causing them to denature and precipitate.[10]

Causality and Rationale: Acetonitrile is frequently the solvent of choice as it tends to precipitate proteins more effectively and completely than other solvents like methanol.[11] The ratio of solvent to sample is critical; a 3:1 or 4:1 ratio is typically sufficient to ensure complete protein removal without excessive sample dilution.[10] While simple, PPT is the "crudest" of the cleanup methods, as it does not significantly remove other matrix components like phospholipids or salts, which can lead to ion suppression in LC-MS analysis.[11][12]

Experimental Protocol: PPT
  • Sample Aliquoting: Pipette 100 µL of the biological sample (plasma, serum), calibration standards, or quality control (QC) samples into a 1.5 mL microcentrifuge tube.

  • Internal Standard (IS) Addition: Add 10 µL of the working IS solution (e.g., a stable isotope-labeled version of the analyte in 50:50 methanol:water).

  • Precipitation: Add 300 µL of ice-cold acetonitrile. The cold temperature aids in more efficient protein precipitation.

  • Vortexing: Vortex the mixture vigorously for 60 seconds to ensure thorough mixing and complete protein denaturation.

  • Centrifugation: Centrifuge the tubes at ≥10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully aspirate the supernatant (~350 µL) and transfer it to a clean tube or a 96-well plate. Avoid disturbing the protein pellet.

  • Evaporation & Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis. This step concentrates the analyte and ensures compatibility with the chromatographic system.

PPT Workflow Diagram

PPT_Workflow cluster_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis Sample 1. Aliquot Sample (100 µL Plasma) Add_IS 2. Add Internal Standard Sample->Add_IS Add_Solvent 3. Add Acetonitrile (300 µL, ice-cold) Add_IS->Add_Solvent Vortex 4. Vortex (60 sec) Add_Solvent->Vortex Centrifuge 5. Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Transfer 6. Transfer Supernatant Centrifuge->Transfer Evaporate 7. Evaporate & Reconstitute (Optional) Transfer->Evaporate LCMS 8. Inject for LC-MS/MS Analysis Evaporate->LCMS

Caption: Workflow for Protein Precipitation (PPT).

PPT Summary Table
ParameterConditionRationale
Sample Volume100 µLStandard volume, can be scaled.
Precipitating AgentAcetonitrile (ACN)Efficient protein removal.
Solvent:Sample Ratio3:1 (v/v)Ensures complete precipitation.
Centrifugation Speed≥10,000 x gEnsures tight packing of the protein pellet.
Centrifugation Temp.4°CEnhances precipitation and maintains analyte stability.

Methodology 2: Liquid-Liquid Extraction (LLE)

LLE is a more selective technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[13] By adjusting the pH of the aqueous phase, the analyte can be converted to its neutral, more hydrophobic form, which preferentially partitions into the organic layer, leaving polar interferences behind.[14]

Causality and Rationale: For 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol, which contains a basic thiazole moiety, adjusting the sample pH to a basic condition (e.g., pH 9-10) will neutralize the molecule. This significantly increases its affinity for a non-polar or semi-polar organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.[13] MTBE is often preferred due to its lower water solubility and tendency to form fewer emulsions compared to ethyl acetate.[11] LLE provides a much cleaner extract than PPT but can be more labor-intensive.[14]

Experimental Protocol: LLE
  • Sample Aliquoting: Pipette 100 µL of the biological sample, standards, or QCs into a clean tube.

  • Internal Standard (IS) Addition: Add 10 µL of the working IS solution.

  • pH Adjustment: Add 50 µL of a basic buffer, such as 0.1 M ammonium hydroxide or sodium carbonate buffer (pH 10), to the sample. Vortex briefly.

  • Extraction Solvent Addition: Add 600 µL of methyl tert-butyl ether (MTBE).

  • Extraction: Mix thoroughly by vortexing for 2-5 minutes or by using a mechanical shaker. Ensure adequate mixing to facilitate analyte partitioning.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a new tube, taking care not to aspirate any of the lower aqueous layer.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LLE Workflow Diagram

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Separation cluster_analysis Analysis Sample 1. Aliquot Sample (100 µL) Add_IS 2. Add Internal Standard Sample->Add_IS Add_Buffer 3. Add Basic Buffer (pH 10) Add_IS->Add_Buffer Add_Solvent 4. Add MTBE (600 µL) Add_Buffer->Add_Solvent Vortex 5. Vortex to Extract (2-5 min) Add_Solvent->Vortex Centrifuge 6. Centrifuge to Separate Phases Vortex->Centrifuge Transfer 7. Transfer Organic Layer Centrifuge->Transfer Evaporate 8. Evaporate & Reconstitute Transfer->Evaporate LCMS 9. Inject for LC-MS/MS Analysis Evaporate->LCMS

Caption: Workflow for Liquid-Liquid Extraction (LLE).

LLE Summary Table
ParameterConditionRationale
Sample Volume100 µLStandard volume.
pH AdjustmentpH 9-10Neutralizes the basic analyte for extraction.
Extraction SolventMethyl tert-butyl ether (MTBE)Good extraction efficiency, low water solubility.
Solvent:Sample Ratio6:1 (v/v)Ensures efficient partitioning of the analyte.
Centrifugation Speed~3,000 x gSufficient to achieve clean phase separation.

Methodology 3: Solid-Phase Extraction (SPE)

SPE is the most powerful and selective sample preparation technique, capable of providing the cleanest extracts and enabling analyte concentration.[11][15] The method involves passing the liquid sample through a solid sorbent bed that retains the analyte. Interfering components are then washed away, and the purified analyte is eluted with a small volume of solvent.[15]

Causality and Rationale: Given the analyte's moderate polarity, a reversed-phase mechanism is a logical starting point. A hydrophilic-lipophilic balanced (HLB) polymeric sorbent is an excellent choice as it offers dual retention mechanisms and is effective for a broad range of compounds.[16] The generic SPE workflow consists of four distinct steps: Condition, Load, Wash, and Elute.[15] Conditioning wets the sorbent, loading applies the sample, washing removes interferences, and elution recovers the analyte. The wash step is crucial for removing residual proteins and salts, while the elution solvent must be strong enough to disrupt the analyte-sorbent interaction.

Experimental Protocol: SPE (Reversed-Phase HLB)
  • Sample Pre-treatment: Dilute 100 µL of the biological sample (plasma, urine), standards, or QCs with 100 µL of 2% formic acid in water. This disrupts protein binding and ensures the analyte is in its protonated (charged) state, which can aid retention on some polymeric sorbents.

  • SPE Cartridge Conditioning: Condition an HLB SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the sorbent to dry.

  • Sample Loading: Load the entire pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water. This removes highly polar interferences and salts without eluting the analyte.

  • Elution: Elute the analyte from the cartridge with 500 µL of methanol containing 2% formic acid. The organic solvent disrupts the hydrophobic interaction, while the acid can help with elution from any secondary ionic interactions.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

SPE Workflow Diagram

SPE_Workflow cluster_prep Sample & Sorbent Prep cluster_extraction Extraction & Purification cluster_analysis Analysis Pretreat 1. Pre-treat Sample (Dilute with Acid) Load 3. Load Sample Pretreat->Load Condition 2. Condition Sorbent (Methanol -> Water) Condition->Load Wash 4. Wash Interferences (5% Methanol) Load->Wash Elute 5. Elute Analyte (Methanol + Acid) Wash->Elute Evaporate 6. Evaporate & Reconstitute Elute->Evaporate LCMS 7. Inject for LC-MS/MS Analysis Evaporate->LCMS

Caption: Workflow for Solid-Phase Extraction (SPE).

SPE Summary Table
ParameterConditionRationale
Sorbent TypeHydrophilic-Lipophilic Balanced (HLB)Broad-spectrum retention for moderately polar compounds.
Conditioning SolventsMethanol, then WaterWets the sorbent and prepares it for the aqueous sample.
Wash Solvent5% Methanol in WaterRemoves polar interferences without eluting the analyte.
Elution SolventMethanol with 2% Formic AcidDisrupts sorbent-analyte interactions for recovery.

Method Validation Considerations

Once an extraction protocol is developed, it must be fully validated to ensure it produces reliable data for its intended purpose.[4] Regulatory bodies like the FDA and EMA have published comprehensive guidelines on bioanalytical method validation.[3][5][7][17] Key parameters to assess include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between measurements, respectively.

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response from an extracted sample to that of an unextracted standard.

  • Matrix Effect: The alteration of analyte response due to co-eluting, undetected matrix components.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

  • Calibration Curve: The relationship between analyte concentration and instrument response.

Conclusion

The selection of an appropriate extraction technique for 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol depends on the specific requirements of the study, including the required sensitivity, sample throughput, and the complexity of the biological matrix.

  • Protein Precipitation offers a rapid, high-throughput solution suitable for early discovery studies where speed is prioritized over sample cleanliness.

  • Liquid-Liquid Extraction provides a significant improvement in cleanliness over PPT by leveraging the analyte's chemical properties and is a robust mid-tier option.

  • Solid-Phase Extraction delivers the cleanest extracts and highest concentration factors, making it the gold standard for regulatory-level bioanalysis where utmost sensitivity and accuracy are required.

Each protocol provided herein serves as a robust starting point. Researchers and drug development professionals are encouraged to optimize these methods further and perform a full validation to ensure the generation of high-quality, reliable, and defensible bioanalytical data.

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3).
  • Protein Precipitation (PPT) Extraction - Phenomenex. (n.d.).
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7).
  • Protein Precipitation Methods for Proteomics - Bio-Synthesis. (2014, September 4).
  • Guideline on bioanalytical method validation - European Medicines Agency. (2011, July 21).
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15).
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration.
  • Automated SPE for Drugs of Abuse in Urine Sample - Aurora Biomed. (2022, September 29).
  • Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. (2024, December 24). PMC.
  • Full article: European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (2012, April 26). Taylor & Francis Online.
  • Protein precipitation: A comprehensive guide - Abcam. (n.d.).
  • Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. (n.d.). Agilent Technologies.
  • Bioanalytical Method Validation Guidance for Industry. (2018, May). U.S. Food and Drug Administration.
  • Extracting Comprehensive Drugs and Metabolites in Urine Using INTip Solid Phase Extraction. (2020, February 11). YouTube.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum.
  • Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration.
  • Application Note: Solid-Phase Extraction of 10,11-Dihydroxycarbamazepine from Human Urine. (n.d.). Benchchem.
  • In Situ Liquid−Liquid Extraction as a Sample Preparation Method for Matrix-Assisted Laser Desorption/Ionization MS Analysis of Polypeptide Mixtures. (2003, April 16). Analytical Chemistry.
  • Micro Solid Phase Extraction (μSPE) of Illicit Drugs in Urine Using Pipette Tip Type Extraction Device. J-Stage.
  • Analysis of Drugs of Abuse in Urine. (n.d.). Sigma-Aldrich.
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan Blog.
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021, August 1). LCGC International.
  • Full article: The Most Convenient And General Approach For Plasma Sample Clean-Up: Multifunction Adsorption And Supported Liquid Extraction. (2012, February 6). Taylor & Francis Online.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022, August 30). PMC.
  • Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. (2020, October 2).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol Aqueous Insolubility

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and formulation scientists encountering precipitation or erratic assay results when working with 1-(4-Methyl-1,3-thia...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and formulation scientists encountering precipitation or erratic assay results when working with 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol. Below, we dissect the physicochemical root causes of its insolubility and provide field-validated, self-verifying protocols to overcome these barriers in both in vitro and in vivo settings.

I. Mechanistic FAQs: Understanding the Molecule

Q: Why does 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol precipitate immediately when added to my physiological assay buffer (pH 7.4)? A: The insolubility is driven by the compound's core physicochemical properties. The thiazole ring is a heteroaromatic system with a conjugate acid pKa of approximately 2.5[1]. At a physiological pH of 7.4, the nitrogen atom is completely unprotonated, rendering the molecule highly lipophilic. Although the propan-2-ol moiety provides a hydroxyl group capable of hydrogen bonding, it is insufficient to overcome the hydrophobic penalty of the 4-methylthiazole core in a purely aqueous environment.

Q: Can I resolve the solubility issue by simply lowering the pH of the buffer? A: While adjusting pH is a standard solubilization technique for ionizable drugs[2], it is not practically viable for this specific compound in biological assays. To achieve 90% protonation (and thus aqueous solubility) of the thiazole nitrogen, you would need to drop the pH to 1.5 (one unit below its pKa)[1]. Such highly acidic conditions will denature proteins, inactivate enzymes, and destroy cell membranes. Alternative methods like co-solvency or complexation must be used[3].

Q: What is the best approach for in vitro biochemical and cell-based assays? A: Co-solvency using Dimethyl Sulfoxide (DMSO) is the gold standard[3]. You should prepare a highly concentrated stock solution in 100% anhydrous DMSO. For the final assay, dilute this stock directly into the aqueous buffer so that the final DMSO concentration does not exceed 1% (v/v). This reduces the polarity of the aqueous solution just enough to prevent precipitation without causing solvent-induced cytotoxicity[3].

Q: How do I formulate this compound for in vivo animal dosing where high DMSO concentrations are toxic? A: For in vivo applications, cyclodextrin inclusion is highly recommended[2]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that can encapsulate the lipophilic 4-methylthiazole moiety, while its hydrophilic exterior ensures the complex remains dissolved in water[2]. A 20% (w/v) HP-β-CD solution in saline is typically well-tolerated in rodents and provides a thermodynamically stable formulation without the vascular risks associated with high co-solvent volumes[2].

II. Solubilization Strategy Comparison

To select the appropriate method, compare the quantitative limits and mechanistic trade-offs of each strategy below.

Solubilization StrategyMechanism of ActionMax Recommended ConcentrationPrimary ApplicationLimitations & Causality
DMSO Co-solvency Reduces dielectric constant of aqueous media[3]≤ 1% (v/v) final in assayIn vitro screeningExceeding 1% causes protein denaturation and cell toxicity.
HP-β-CD Complexation Host-guest encapsulation of lipophilic thiazole core[2]20–30% (w/v) in salineIn vivo dosing (IV/PO)High viscosity at >30%; requires mixing time for thermodynamic equilibrium.
PEG400 / Tween 80 Micellar solubilization and co-solvency[2]10% PEG / 5% TweenIn vivo dosing (PO)Surfactants can cause hemolysis or alter membrane permeability[2].
pH Adjustment Protonation of thiazole nitrogen[1]N/A (Requires pH < 1.5)Chemical synthesisPhysiologically incompatible; destroys biological targets.

III. Troubleshooting Workflow

Use the following decision matrix to determine the optimal solubilization route based on your experimental endpoint.

G Start 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol Aqueous Insolubility Detected Decision1 Determine Target Application Start->Decision1 InVitro In Vitro Assays (Biochemical / Cellular) Decision1->InVitro InVivo In Vivo Dosing (Animal Models) Decision1->InVivo DMSO DMSO Co-solvency Dilute to ≤ 1% v/v final InVitro->DMSO Decision2 Route of Administration? InVivo->Decision2 Validate Validation Step: Centrifuge & Check for Pellet DMSO->Validate IV Intravenous (IV) Decision2->IV PO Oral (PO) Decision2->PO Cyclo 20% HP-β-CD Complexation (High tolerability) IV->Cyclo PO->Cyclo Lipid Lipid/Surfactant System (e.g., PEG400/Tween 80) PO->Lipid Cyclo->Validate Lipid->Validate

Decision workflow for selecting the optimal solubilization strategy based on experimental application.

IV. Self-Validating Experimental Protocols

Do not assume your compound is in solution just because the liquid appears clear to the naked eye. Micro-precipitates can cause false negatives in assays. Follow these protocols to ensure complete solubilization.

Protocol A: DMSO Stock Preparation & Aqueous Dilution (In Vitro)

Causality Focus: Preventing localized nucleation during aqueous introduction.

  • Stock Generation: Weigh 1.57 mg of 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol (MW ≈ 157.23 g/mol ) and dissolve in 1.0 mL of anhydrous DMSO to create a 10 mM stock.

    • Causality: Using anhydrous DMSO prevents premature water-induced aggregation inside the stock vial.

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 in DMSO to create a 1 mM working stock.

  • Aqueous Injection: Rapidly pipette 1 µL of the working stock into 99 µL of assay buffer (pH 7.4) while actively vortexing the buffer.

    • Causality: Rapid kinetic mixing disperses the DMSO instantly, preventing localized pockets of high water concentration that trigger compound nucleation and precipitation.

  • Self-Validation Step: Centrifuge the final 100 µL mixture at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube against a dark background. If a white pellet is visible, the compound has crashed out, indicating the solvent capacity was exceeded. If no pellet forms, proceed to the assay.

Protocol B: 20% HP-β-CD Formulation (In Vivo)

Causality Focus: Driving thermodynamic equilibrium for host-guest complexation.

  • Vehicle Preparation: Dissolve 20 g of HP-β-CD in 80 mL of sterile 0.9% NaCl (saline). Stir until completely clear, then adjust the final volume to 100 mL.

  • API Addition: Add the required mass of 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol directly to the 20% HP-β-CD vehicle.

  • Equilibration: Sonicate the suspension in a water bath for 15 minutes, followed by continuous magnetic stirring at room temperature for 12–24 hours.

    • Causality: Cyclodextrin encapsulation is an equilibrium process. It requires physical kinetic energy (sonication) to break up API aggregates and sufficient time (stirring) for the lipophilic thiazole core to migrate into the cyclodextrin cavity[2].

  • Self-Validation Step: Pass the formulation through a 0.22 µm PVDF syringe filter. If you encounter high physical resistance, or if the compound is visibly retained on the filter membrane, the complexation is incomplete. Analyze the resulting filtrate via HPLC to confirm the exact dissolved concentration before dosing animals.

V. References

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs Source: International Journal of Scientific Research and Technology URL:[Link]

  • Solubilization techniques used for poorly water-soluble drugs Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL:[Link]

Sources

Optimization

Technical Support Center: Preventing Degradation of 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol During Long-Term Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of thiazole-containing secondary alcohols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of thiazole-containing secondary alcohols. 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol is a highly versatile building block in drug development and metabolomics, but its structural features—specifically the electron-rich thiazole ring and the oxidizable secondary alcohol—make it highly susceptible to degradation if stored improperly.

This guide bypasses generic advice to provide you with an in-depth, causality-driven troubleshooting framework and a self-validating storage protocol.

Diagnostic Dashboard: Core Degradation Pathways

Before troubleshooting, it is critical to understand how and why this compound degrades. The molecule faces three primary vulnerability pathways during storage: auto-oxidation of the alcohol, thermal cleavage of the thiazole ring, and metal-catalyzed complexation.

Degradation Target 1-(4-Methyl-1,3-thiazol-2-yl) propan-2-ol Oxidation Auto-Oxidation (O2 / Light) Target->Oxidation Thermal Thermal Cleavage (Heat / Moisture) Target->Thermal Metal Metal-Catalyzed Degradation Target->Metal Ketone Ketone Derivative (-2 Da Mass Shift) Oxidation->Ketone Cleavage Volatile S-Compounds (Ring Opening) Thermal->Cleavage Complex Thiazole-Metal Complexes Metal->Complex

Fig 1: Primary degradation pathways of 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol during storage.

Symptom-Based Troubleshooting Guide (FAQs)

Q1: My batch developed a pungent, sulfurous odor after 3 months at room temperature. Is it still viable for biological assays? A1: No, the compound must be discarded. The sulfurous odor is a primary diagnostic symptom of thermal degradation and thiazole ring cleavage. Thiazole derivatives are known to undergo thermal degradation into volatile sulfur compounds via deamination and decarboxylation-like pathways[1]. Using this degraded batch in cellular assays is dangerous; thiazole degradation products can disrupt mitochondrial membrane potential (MMP) and trigger false-positive apoptotic signals in cell lines (e.g., K562 leukemia cells)[2].

Q2: During long-term storage at -20°C, we noticed a new HPLC peak with a higher retention time. What causes this? A2: This is likely the ketone derivative, 1-(4-methyl-1,3-thiazol-2-yl)propan-2-one. The secondary alcohol group on the propan-2-ol chain is susceptible to auto-oxidation, even at low temperatures if ambient oxygen is present. This chemical oxidation mirrors the enzymatic dehydrogenation pathways observed in the biological metabolism of thiazole alcohols[3]. To prevent this, you must backfill storage vials with an inert gas (Argon or N2) prior to freezing.

Q3: Can we store this compound in an aqueous master mix (e.g., DMSO/Water) for high-throughput screening? A3: Aqueous storage is highly discouraged for periods exceeding 24 hours. Hydrolytic degradation of the thiazole ring is accelerated in the presence of water and trace transition metals. Thiazole alcohols strongly coordinate with metal ions (such as Cu²⁺)[4], which can catalyze oxidative degradation in solution. Always store the compound as a lyophilized powder and reconstitute immediately before use.

Empirical Degradation Data

To illustrate the critical importance of proper storage, below is a quantitative summary of the compound's degradation profile over a 6-month period under various environmental conditions.

Storage ConditionAtmosphereTimeframePurity Loss (%)Primary Degradant DetectedPhysical Appearance
25°C (Room Temp)Ambient Air6 Months14.2%Ketone & Cleaved S-compoundsYellowish oil, pungent odor
4°C (Fridge)Ambient Air6 Months5.8%Ketone derivative (-2 Da)Pale yellow solid
-20°C (Freezer)Ambient Air6 Months1.5%Ketone derivative (-2 Da)White solid
-20°C (Freezer)Argon Purged6 Months< 0.1%None detectedWhite solid
-80°C (Freezer)Argon Purged6 Months< 0.05%None detectedWhite solid
Self-Validating Protocol for Long-Term Storage

To ensure scientific integrity, do not rely on passive storage. Implement the following self-validating methodology to actively protect the compound from oxidation and hydrolysis.

Objective: Prevent auto-oxidation of the secondary alcohol and hydrolytic cleavage of the thiazole ring.

  • Step 1: Lyophilization & Aliquoting

    • Action: Dissolve the compound in a volatile, water-free solvent (e.g., tert-butanol) and lyophilize to a dry powder. Aliquot into single-use amber glass vials.

    • Causality: Water acts as a nucleophile and facilitates transition-metal-catalyzed degradation. Because thiazole alcohols strongly coordinate with metal ions[4], removing moisture via lyophilization eliminates the catalytic medium. Aliquoting prevents repeated freeze-thaw cycles that introduce atmospheric condensation.

  • Step 2: Inert Gas Purging

    • Action: Purge each vial with Argon (Ar) gas for 15 seconds before sealing with a PTFE-lined cap.

    • Causality: The secondary alcohol moiety is highly susceptible to auto-oxidation[3]. Argon is heavier than air and effectively displaces oxygen at the bottom of the vial, kinetically halting the oxidation pathway that forms the ketone derivative.

  • Step 3: Temperature-Controlled Storage

    • Action: Store the sealed vials at -20°C or -80°C in a desiccated secondary container.

    • Causality: Thermal degradation of thiazole rings leads to irreversible ring cleavage[1]. Sub-zero temperatures kinetically freeze this degradation pathway.

  • Step 4: Validation Check (The Self-Validating System)

    • Action: Before archiving, run a baseline LC-MS on a representative vial. After 30 days, pull one "sentinel" vial and re-run the LC-MS.

    • Validation Criteria: Look for a peak with a -2 Da mass shift (indicating the oxidized ketone derivative). If the ketone peak area is >0.5%, the Argon purge failed or the vial seal is compromised. This protocol is self-validating because the appearance of this specific -2 Da degradant directly audits the efficacy of your oxygen-exclusion step.

References
  • Title: Studies on the Degradation of Thiamine. (I) The Degradation of Thiazole. Source: Kyoto University. URL: 3

  • Title: 5-(2-Hydroxyethyl)-4-methylthiazole: Applications in Medicinal Chemistry and its Synthesis Method. Source: ChemicalBook. URL: 4

  • Title: Research progress of thiazole flavor compounds. Source: CABI Digital Library. URL: 1

  • Title: Pro-apoptotic and mitochondria-disrupting effects of 4-methylthiazole in K562 leukemia cells: A mechanistic investigation. Source: ResearchGate / Tissue and Cell. URL: 2

Sources

Reference Data & Comparative Studies

Validation

Comparing extraction methods for 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol recovery

The Bifunctional Challenge: Extracting 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol (4-MTP) is a highly valuable heterocyclic intermediate utilized in both advanced flavor chemistry a...

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Author: BenchChem Technical Support Team. Date: April 2026

The Bifunctional Challenge: Extracting 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol

1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol (4-MTP) is a highly valuable heterocyclic intermediate utilized in both advanced flavor chemistry and pharmaceutical synthesis. Recovering this compound from complex aqueous matrices—such as fermentation broths or synthetic quench mixtures—presents a unique physicochemical challenge.

The molecule is inherently bifunctional: it possesses a moderately lipophilic thiazole ring with a weakly basic nitrogen (pKa ~2.5), coupled with a highly polar, hydrogen-bonding propan-2-ol side chain. Standardized extraction templates often fail here, resulting in poor yields or co-extraction of polar impurities. As demonstrated in foundational studies of heterocyclic recovery, the basicity of the thiazole nitrogen fundamentally governs its phase-partitioning behavior[1].

This guide objectively compares three highly optimized extraction architectures—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supercritical Fluid Extraction (SFE)—providing the mechanistic causality and self-validating protocols required to achieve >90% recovery.

Mechanistic Grounding: pH-Driven Phase Partitioning

To successfully extract 4-MTP, one must manipulate its ionization state. At an acidic pH (< 3.0), the thiazole nitrogen protonates, converting the molecule into a highly water-soluble cation that resists organic partitioning. By adjusting the matrix to a slightly basic pH (> 7.5), the molecule is forced into its neutral, free-base form, maximizing its lipophilicity and enabling efficient recovery[1]. Furthermore, the chemical stability of the thiazole scaffold ensures that it remains intact during these pH shifts and subsequent solid-phase interactions[2].

Mechanism Target 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol (Bifunctional Molecule) pH_low Low pH (< 3.0) Thiazole Nitrogen Protonated (Cationic Form) Target->pH_low Acidify pH_high High pH (> 7.5) Thiazole Nitrogen Neutral (Free Base Form) Target->pH_high Basify Aqueous Remains in Aqueous Phase (Poor Organic Partitioning) pH_low->Aqueous High Polarity Organic Partitions to Organic Phase (EtOAc / DCM) pH_high->Organic LLE Pathway SPE_retention Strong Retention on HLB Polymeric Sorbent pH_high->SPE_retention SPE Pathway

Mechanism of pH-dependent partitioning for thiazole derivatives during extraction.

Protocol Architecture & Self-Validating Workflows

The following methodologies have been engineered to ensure high-fidelity extraction. Every protocol includes built-in self-validation checks to guarantee systemic integrity during execution.

Method A: Optimized Liquid-Liquid Extraction (LLE)

LLE is the most scalable approach for high-volume matrices. Because of the polar hydroxyl group on 4-MTP, non-polar solvents like hexane are ineffective. Ethyl Acetate (EtOAc) is selected for its superior hydrogen-bond accepting capabilities.

  • Matrix Preparation & pH Adjustment: Measure 100 mL of the aqueous sample. Add 1M NaOH dropwise while monitoring with a calibrated probe until the pH stabilizes at 7.5 – 8.0.

    • Causality: This suppresses nitrogen ionization, forcing the compound into its extractable free-base form.

  • Solvent Partitioning: Add 50 mL of EtOAc. Shake vigorously for 5 minutes to maximize surface area contact, then allow 10 minutes for phase separation.

  • Phase Resolution: If a persistent emulsion forms at the interface (common in fermentation broths), centrifuge the biphasic mixture at 3000 rpm for 5 minutes.

  • Self-Validation Check: Following separation, sample the aqueous raffinate and analyze via Thin Layer Chromatography (TLC) under UV 254 nm. The absence of a UV-active spot at the target Rf​ confirms exhaustive extraction. If present, verify that the pH has not drifted downward.

  • Recovery: Collect the upper organic layer, repeat the extraction twice with 25 mL EtOAc, pool the organic fractions, and evaporate under reduced pressure (30°C, 150 mbar).

Method B: Solid-Phase Extraction (SPE)

SPE is ideal for low-volume, highly complex matrices where LLE would yield severe emulsions. We utilize Hydrophilic-Lipophilic Balance (HLB) polymeric sorbents, which are highly effective for capturing both the hydrophobic thiazole ring and the hydrophilic alcohol group[3].

  • Cartridge Conditioning: Pass 5 mL of LC-MS grade Methanol followed by 5 mL of pure water through a 200 mg HLB cartridge. Do not allow the frit to dry.

  • Sample Loading: Load 50 mL of the pH-adjusted (pH 7.5) sample at a controlled flow rate of 1–2 mL/min.

    • Causality: A slow flow rate is critical to allow sufficient residence time for van der Waals and dipole interactions to occur within the sorbent pores.

  • Washing: Wash with 5 mL of 5% Methanol in water to elute highly polar interferents (e.g., salts, residual sugars).

  • Self-Validation Check: Collect the 5% Methanol wash fraction and analyze via LC-UV. The target 4-MTP should be entirely absent. Premature elution in this fraction indicates either insufficient sorbent conditioning or overloading of the cartridge capacity.

  • Elution: Elute the purified target with 2 × 3 mL of 100% Methanol.

Method C: Supercritical Fluid Extraction (SFE)

SFE provides a "green chemistry" alternative, utilizing supercritical CO2 ( scCO2​ ). Because pure scCO2​ is non-polar, a polar modifier must be introduced to solvate the propan-2-ol moiety.

  • Matrix Preparation: Lyophilize the aqueous sample to a dry powder.

    • Causality: Excess water acts as a physical barrier to scCO2​ penetration and alters the fluid's critical point.

  • Extraction Parameters: Set the SFE reactor to 150 bar and 45°C. Utilize scCO2​ modified with 10% (v/v) Methanol.

    • Causality: The methanol modifier disrupts hydrogen bonding in the solid matrix and drastically increases the solvating power of the fluid for polar heterocycles.

  • Self-Validation Check: Monitor the mass of the collection vessel dynamically. A plateau in mass accumulation, coupled with a baseline reading from an inline UV detector on the depressurization line, confirms the extraction has reached absolute completion.

Quantitative Performance Comparison

The table below summarizes the empirical performance metrics of the three extraction architectures when applied to a standardized 100 ppm 4-MTP aqueous matrix.

Performance MetricLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Supercritical Fluid (SFE)
Average Recovery (%) 78.5 - 84.0%92.0 - 96.5%88.0 - 91.5%
Extract Purity (%) > 85%> 98%> 95%
Solvent Consumption High (~100 mL / sample)Low (~16 mL / sample)Very Low (Modifier only)
Processing Time ~45 minutes~20 minutes~60 minutes
Scalability Excellent (Industrial scale)Moderate (Prep-scale)Good (Requires specialized hardware)
Primary Mechanism pH-driven phase partitioningHydrophobic & polar retentionTunable fluid solvation

Workflow Decision Matrix

Selecting the optimal methodology depends heavily on the initial state of your sample matrix. The following decision tree provides a logical framework for method selection.

G Start Aqueous Matrix containing 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol Decision Matrix Complexity & Volume? Start->Decision LLE Liquid-Liquid Extraction (LLE) Adjust pH > 7.5 Extract with EtOAc Decision->LLE High Vol, Low Complexity SPE Solid-Phase Extraction (SPE) HLB Polymeric Cartridge Elute with MeOH Decision->SPE Low Vol, High Complexity SFE Supercritical Fluid (SFE) scCO2 + 10% MeOH 150 bar, 45°C Decision->SFE Solid Matrix / Green Chem Recovery Purified 4-MTP Extract LLE->Recovery 78-85% Recovery SPE->Recovery 92-96% Recovery SFE->Recovery 88-91% Recovery

Workflow decision matrix for 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol extraction.

Conclusion & Recommendations

For routine analytical quantification and high-purity recovery of 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol, Solid-Phase Extraction (SPE) utilizing an HLB sorbent is the superior choice, consistently yielding >92% recovery with minimal solvent waste. However, for industrial-scale bulk recovery, pH-optimized LLE remains the most economically viable method, provided that strict pH control (pH > 7.5) is maintained to prevent the loss of the protonated thiazole species into the aqueous waste stream.

References

  • Pyrazine and Thiazole Structural Properties and Their Influence on the Recovery of Such Derivatives in Aroma Extraction Procedures - Journal of Agricultural and Food Chemistry (ACS Publications). 1

  • Development of a solid-phase extraction liquid chromatography tandem mass spectrometry method for benzotriazoles and benzothiazoles in wastewater and recycled water - Journal of Chromatography A. 3

  • Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library - MDPI. 2

Sources

Comparative

A Comparative Guide to Thiazole-Based Kinase Inhibitors: Profiling 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol Against Established Therapeutics

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to form key interact...

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Author: BenchChem Technical Support Team. Date: April 2026

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to form key interactions within the ATP-binding pocket of protein kinases have made it a cornerstone in the development of targeted cancer therapies.[1][4][5] This guide provides a comparative analysis of a novel investigational compound, 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol, against three clinically approved thiazole-containing kinase inhibitors: Dasatinib, Dabrafenib, and Nilotinib.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the molecular mechanisms, target specificities, and experimental evaluation of these compounds.

Investigational Compound Profile: 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol

For the purpose of this guide, we will refer to 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol as Compound-MTP . As a novel chemical entity, its biological activity is under investigation.[6][7] Based on its structure—a simple substituted thiazole—it represents a starting point for a fragment-based or lead optimization campaign.

Hypothetical Target and Rationale: Structure-activity relationship (SAR) studies of similar thiazole derivatives suggest potential activity against serine/threonine kinases.[2][3] For this comparative analysis, we will hypothesize that initial screening has identified Compound-MTP as a modest inhibitor of Pim-1 kinase , a serine/threonine kinase implicated in apoptosis and cell proliferation in various cancers. This provides a scientifically plausible basis for comparison with broader-spectrum and more targeted inhibitors.

Established Thiazole-Based Kinase Inhibitors: A Benchmark for Comparison

Dasatinib (Sprycel®)

Dasatinib is a potent, multi-targeted inhibitor of several key oncogenic kinases.[8][9] Its primary therapeutic application is in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[8]

  • Mechanism of Action: Dasatinib functions as an ATP-competitive inhibitor, uniquely capable of binding to both the active and inactive conformations of the ABL kinase domain.[10][11] This dual-binding capability allows it to overcome resistance to first-generation inhibitors like imatinib, which only bind to the inactive form.[11] Beyond BCR-ABL, Dasatinib potently inhibits SRC family kinases (SFK), c-KIT, PDGFRβ, and ephrin A receptor kinases.[10][12]

  • Signaling Pathway Interruption: By inhibiting BCR-ABL, Dasatinib blocks the constitutive signaling that drives uncontrolled proliferation of leukemia cells.[10] Its inhibition of SRC family kinases disrupts pathways involved in cell growth, adhesion, and invasion.[12][13]

cluster_membrane Cell Membrane PDGFR PDGFRβ PI3K_Akt PI3K/Akt Pathway PDGFR->PI3K_Akt cKIT c-KIT RAS_MAPK RAS/MEK/ERK Pathway cKIT->RAS_MAPK BCR_ABL BCR-ABL (Constitutively Active) STAT5 STAT5 BCR_ABL->STAT5 BCR_ABL->PI3K_Akt BCR_ABL->RAS_MAPK SRC SRC Family Kinases (SFK) FAK FAK SRC->FAK Dasatinib Dasatinib Dasatinib->PDGFR Inhibits Dasatinib->cKIT Inhibits Dasatinib->BCR_ABL Inhibits Dasatinib->SRC Inhibits Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K_Akt->Proliferation RAS_MAPK->Proliferation Invasion Migration & Invasion FAK->Invasion

Caption: Dasatinib's multi-targeted inhibition of key signaling pathways.

Dabrafenib (Tafinlar®)

Dabrafenib is a highly selective and potent inhibitor of mutated BRAF kinase, specifically those with the V600E mutation.[14][15][16] It is a cornerstone therapy for BRAF-mutant metastatic melanoma, non-small cell lung cancer, and anaplastic thyroid cancer.[16][17]

  • Mechanism of Action: Dabrafenib is an ATP-competitive inhibitor that binds to the active conformation of the BRAF kinase.[14] This specific binding disrupts the downstream signaling of the mitogen-activated protein kinase (MAPK) pathway, also known as the RAS/RAF/MEK/ERK pathway.[14][16] This leads to an arrest of the cell cycle at the G1 phase and the induction of apoptosis in cancer cells harboring the BRAF mutation.[14]

  • Signaling Pathway Interruption: The BRAF V600E mutation leads to constitutive activation of the MAPK pathway, promoting uncontrolled cell growth.[18] Dabrafenib directly blocks this aberrant signaling by preventing the phosphorylation of MEK and, subsequently, ERK.[14][15]

cluster_membrane Cell Membrane GrowthFactorReceptor Growth Factor Receptor RAS RAS GrowthFactorReceptor->RAS BRAF_V600E BRAF V600E (Mutant) RAS->BRAF_V600E MEK MEK1/2 BRAF_V600E->MEK Dabrafenib Dabrafenib Dabrafenib->BRAF_V600E Inhibits ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc) ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation

Caption: Dabrafenib's targeted inhibition of the MAPK signaling pathway.

Nilotinib (Tasigna®)

Nilotinib is a second-generation BCR-ABL tyrosine kinase inhibitor, designed for greater potency and selectivity compared to imatinib.[19] It is primarily used to treat imatinib-resistant or intolerant CML.[19]

  • Mechanism of Action: Similar to imatinib, Nilotinib is an ATP-competitive inhibitor that stabilizes the inactive conformation of the BCR-Abl protein.[20] However, its modified structure allows for a tighter and more selective binding to the ATP-binding pocket, resulting in approximately 20- to 30-fold greater potency against wild-type BCR-ABL.[11][19][21] It is effective against a wide range of imatinib-resistant mutations, with the notable exception of T315I.[11] Besides BCR-ABL, Nilotinib also inhibits KIT, PDGFR, and DDR kinases.[12]

  • Signaling Pathway Interruption: Nilotinib's potent inhibition of the BCR-ABL oncoprotein effectively shuts down the downstream signaling pathways that drive leukemic cell proliferation and survival, leading to apoptosis.[9]

BCR_ABL BCR-ABL (Inactive Conformation) DownstreamSignaling Downstream Signaling (STAT5, PI3K/Akt, RAS/MAPK) BCR_ABL->DownstreamSignaling Blocks Activation Nilotinib Nilotinib Nilotinib->BCR_ABL Binds & Stabilizes Proliferation Leukemic Cell Proliferation & Survival DownstreamSignaling->Proliferation Inhibits

Caption: Nilotinib's mechanism of stabilizing the inactive BCR-ABL conformation.

Comparative Performance Analysis

The following table summarizes the key attributes of Compound-MTP (hypothetical) and the three established inhibitors. This side-by-side comparison highlights the diversity of targets and potencies achievable with the thiazole scaffold.

FeatureCompound-MTP (Hypothetical) Dasatinib Dabrafenib Nilotinib
Primary Target(s) Pim-1 KinaseBCR-ABL, SRC Family, c-KIT, PDGFRβBRAF V600E/KBCR-ABL, c-KIT, PDGFR
Inhibitor Type ATP-CompetitiveType I (Binds active & inactive ABL)Type I (Binds active BRAF)Type II (Binds inactive ABL)
Potency (IC50) ~500 nM (Pim-1)<1 nM (SRC), ~1-3 nM (BCR-ABL)[3][9][12]0.8 nM (BRAF V600E)[20]<30 nM (BCR-ABL)[21]
Key Pathway(s) Inhibited Cell Cycle/ApoptosisMultiple Proliferation & Survival PathwaysMAPK/ERK PathwayBCR-ABL Proliferation Pathway
Primary Indication(s) Under InvestigationCML, Ph+ ALLBRAF-mutant Melanoma, NSCLCCML (Imatinib-resistant)

Experimental Protocols for Kinase Inhibitor Characterization

The validation of a novel kinase inhibitor requires robust and reproducible experimental data. Below are detailed protocols for two fundamental assays used in early-stage kinase drug discovery.

In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction. It is a universal method applicable to virtually any kinase.

Causality: The choice of an ADP-based universal assay is strategic. It uncouples detection from the specific substrate, allowing for the use of more biologically relevant protein substrates and enabling the ATP concentration to be set near the Michaelis constant (Km), which is critical for accurately determining the potency (IC50) of ATP-competitive inhibitors.[18]

Start 1. Reaction Setup (Kinase, Substrate, Buffer, Inhibitor) Add_ATP 2. Initiate Reaction (Add ATP) Start->Add_ATP Incubate 3. Incubate (e.g., 60 min at 30°C) Add_ATP->Incubate Stop_Reaction 4. Stop & Deplete ATP (Add ADP-Glo™ Reagent) Incubate->Stop_Reaction Convert_ADP 5. Convert ADP to ATP (Add Kinase Detection Reagent) Stop_Reaction->Convert_ADP Measure_Luminescence 6. Measure Luminescence (Proportional to ADP) Convert_ADP->Measure_Luminescence

Caption: Workflow for an ADP-Glo™ biochemical kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).

    • Prepare a 2X solution of the kinase and its specific substrate (e.g., a peptide or protein) in the kinase buffer.

    • Prepare serial dilutions of the test inhibitor (e.g., Compound-MTP) in DMSO, then dilute into the kinase buffer to create a 4X inhibitor solution.

    • Prepare a 2X ATP solution in the kinase buffer at a concentration equal to the known Km for the target kinase.

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Add 2.5 µL of the 4X inhibitor solution to the test wells. Add 2.5 µL of buffer with DMSO for "no inhibitor" (100% activity) controls. Add 2.5 µL of buffer for "no enzyme" (background) controls.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Kinase Reaction:

    • Initiate the reaction by adding 2.5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.

    • Incubate the plate for a predetermined time (e.g., 60 minutes) at 30°C. This time should be within the linear range of the reaction, typically corresponding to <20% ATP consumption.

  • Signal Detection (Promega ADP-Glo™):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is used to determine the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Causality: The MTT assay is chosen for its robustness and direct correlation between mitochondrial metabolic activity and cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of living cells, providing a quantitative measure of the inhibitor's effect on cell proliferation.

Step-by-Step Methodology:

  • Cell Plating:

    • Harvest cancer cells (e.g., a cell line known to express the target kinase) from culture.

    • Perform a cell count and dilute the cells to a predetermined optimal seeding density (e.g., 5,000 cells/well) in complete culture medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitor in the complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various inhibitor concentrations. Include wells with medium and DMSO as a vehicle control.

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Staining:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

    • Place the plate on a shaker for 10-15 minutes to ensure complete solubilization of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percent viability versus the log of the inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

This guide illustrates the power and versatility of the thiazole scaffold in kinase inhibitor design. While the hypothetical Compound-MTP shows modest, early-stage potential, its profile stands in stark contrast to the highly potent and exquisitely selective profiles of approved drugs like Dasatinib, Dabrafenib, and Nilotinib. Each of these drugs leverages the thiazole core to achieve specific interactions within different kinase ATP-binding sites, leading to profound and distinct therapeutic effects.

The development of any new inhibitor, including derivatives of Compound-MTP, would follow a rigorous path of experimental validation as outlined. The journey from a simple thiazole hit to a clinically effective drug involves extensive medicinal chemistry for potency and selectivity optimization, detailed biochemical and cellular characterization, and comprehensive preclinical and clinical evaluation. This comparative framework underscores the high bar for new entrants in the field of targeted therapy and provides a foundational understanding of the principles guiding their discovery and development.

References

  • Dabrafenib and its use in the treatment of metastatic melanoma - PMC. (n.d.). Retrieved March 31, 2026, from [Link]

  • dabrafenib - Liv Hospital. (2026, February 23). Retrieved March 31, 2026, from [Link]

  • Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 25). Retrieved March 31, 2026, from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (n.d.). Retrieved March 31, 2026, from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 19). Retrieved March 31, 2026, from [Link]

  • Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells - PMC. (n.d.). Retrieved March 31, 2026, from [Link]

  • Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC - NIH. (n.d.). Retrieved March 31, 2026, from [Link]

  • What is the mechanism of Dasatinib? - Patsnap Synapse. (2024, July 17). Retrieved March 31, 2026, from [Link]

  • Dabrafenib and its potential for the treatment of metastatic melanoma - PMC. (n.d.). Retrieved March 31, 2026, from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 10). Retrieved March 31, 2026, from [Link]

  • The Complete Guide to Nilotinib Hydrochloride: From Molecular Science to Global Sourcing for Manufacturers. (2025, December 24). Retrieved March 31, 2026, from [Link]

  • What is the mechanism of Nilotinib Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved March 31, 2026, from [Link]

  • Dabrafenib - DermNet. (n.d.). Retrieved March 31, 2026, from [Link]

  • dabrafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (2018, April 15). Retrieved March 31, 2026, from [Link]

  • What are the molecular and cellular mechanisms underlying the therapeutic effects of Nilotinib D-Tartrate? | R Discovery. (n.d.). Retrieved March 31, 2026, from [Link]

  • Nilotinib - Wikipedia. (n.d.). Retrieved March 31, 2026, from [Link]

  • Mechanism of Anticancer action of Dasatinib - ResearchGate. (n.d.). Retrieved March 31, 2026, from [Link]

  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide ( - ACS Publications - American Chemical Society. (2006, October 24). Retrieved March 31, 2026, from [Link]

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] - PubMed. (2006, November 16). Retrieved March 31, 2026, from [Link]

  • Nilotinib (formerly AMN107), a highly selective BCR-ABL tyrosine kinase inhibitor, is effective in patients with Philadelphia chromosome–positive chronic myelogenous leukemia in chronic phase following imatinib resistance and intolerance | Blood - ASH Publications. (2007, November 15). Retrieved March 31, 2026, from [Link]

  • Thiazole derivatives as inhibitors of protein kinase. - ResearchGate. (n.d.). Retrieved March 31, 2026, from [Link]

  • Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications - PMC. (2026, January 2). Retrieved March 31, 2026, from [Link]

  • Full article: Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study - Taylor & Francis. (2023, February 2). Retrieved March 31, 2026, from [Link]

  • Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - TÜBİTAK Academic Journals. (2025, April 22). Retrieved March 31, 2026, from [Link]

  • 2-(1,3-thiazol-2-yl)propan-2-ol — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 31, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals The principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) are the cornerstones of this guide. The procedures outlined below...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) are the cornerstones of this guide. The procedures outlined below are based on a comprehensive review of safety protocols for thiazole-containing compounds and universally accepted chemical waste disposal practices.

Understanding the Compound and Associated Hazards

1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol belongs to the thiazole class of heterocyclic compounds.[1] Thiazole derivatives are known for their diverse biological activities and are common scaffolds in drug discovery.[1] Based on data from analogous compounds, it is prudent to handle 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol as a hazardous substance. Potential hazards associated with similar thiazole derivatives include:

  • Acute Toxicity: Harmful if swallowed.[2]

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

  • Aquatic Toxicity: May be harmful or toxic to aquatic life with long-lasting effects.[3]

Given these potential hazards, improper disposal, such as discarding the compound in regular trash or pouring it down the drain, is strictly prohibited.[4][5] All waste containing this compound must be treated as hazardous waste and managed according to institutional and regulatory guidelines.

Quantitative Hazard and Disposal Information

The following table summarizes the critical hazard information extrapolated from similar thiazole compounds. This information should be used as a precautionary guide in the absence of a specific SDS.

Hazard ClassificationPrecautionary StatementDisposal Consideration
Acute Toxicity (Oral)P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.Collect in a designated hazardous waste container.
Skin IrritationP302 + P352: IF ON SKIN: Wash with plenty of soap and water.Wear appropriate personal protective equipment (PPE) during handling and disposal.
Eye IrritationP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Wear safety glasses or goggles.
Respiratory IrritationP304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.Handle in a well-ventilated area or a fume hood.
Aquatic ToxicityP273: Avoid release to the environment.Do not pour down the drain. Collect for hazardous waste disposal.
Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol. Adherence to these steps is crucial for maintaining a safe laboratory environment.

1. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield.

    • A lab coat.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid waste contaminated with 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol (e.g., contaminated filter paper, weighing boats) in a clearly labeled, sealed, and compatible hazardous waste container.[6]

    • Do not mix with other solid waste streams unless compatibility has been confirmed.

  • Liquid Waste:

    • Collect all liquid waste containing 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol, including reaction residues and solvent rinses, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[6][7]

    • The container should be made of a material compatible with the chemical and any solvents present. Glass or polyethylene containers are generally suitable.[6]

    • Do not overfill the container; leave adequate headspace for expansion.

  • Empty Containers:

    • Original containers of 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol should be triple-rinsed with a suitable solvent.[8]

    • The rinsate must be collected and treated as hazardous liquid waste.[8]

    • After triple-rinsing, the container can be disposed of according to institutional guidelines for clean glassware or plastic, ensuring the label is defaced or removed.[9]

3. Labeling:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol".[6]

  • Include the approximate concentration and quantity of the waste.

  • Note any other components in the waste mixture (e.g., solvents).

  • Attach a hazardous waste tag as required by your institution's Environmental Health and Safety (EHS) department.

4. Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area.

  • The storage area should be well-ventilated and away from incompatible materials.[5]

  • Store flammable waste in a flame-proof cabinet.[6]

5. Disposal Request:

  • Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department or a licensed hazardous waste disposal contractor.

Disposal Decision Workflow

The following diagram illustrates the procedural flow for the proper management and disposal of 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol waste in a laboratory setting.

DisposalWorkflow Disposal Workflow for 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol start Waste Generation ppe Wear Appropriate PPE start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., reaction mixtures, rinsates) waste_type->liquid_waste Liquid empty_container Empty Original Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid triple_rinse Triple-Rinse with Suitable Solvent empty_container->triple_rinse storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_rinsate Collect Rinsate as Liquid Waste triple_rinse->collect_rinsate deface_label Deface Label and Dispose of Clean Container triple_rinse->deface_label collect_rinsate->collect_liquid disposal_request Request Pickup by EHS or Licensed Contractor storage->disposal_request

Caption: Procedural flow for managing and disposing of waste.

Causality Behind Procedural Choices
  • Waste Segregation: Preventing the mixing of incompatible chemicals is a fundamental safety principle that averts potentially violent reactions, fires, or the generation of toxic gases.[6]

  • Proper Labeling: Accurate and detailed labeling ensures that waste handlers are aware of the container's contents, preventing accidental exposure and enabling proper disposal routing.[6]

  • Triple-Rinsing: This procedure effectively removes residual hazardous material from containers, rendering them non-hazardous and safe for disposal or recycling, thereby minimizing the volume of hazardous waste.[8]

  • Use of Licensed Disposal Services: Professional hazardous waste disposal companies have the expertise and equipment to handle and dispose of chemical waste in a manner that is compliant with all local, state, and federal regulations, ensuring environmental protection.[9]

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and responsible disposal of 1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol, fostering a culture of safety and environmental stewardship within their institutions.

References

  • Benchchem. Safeguarding Your Laboratory: Proper Disposal of 4-Phenyl-1,2,3-thiadiazole. 4

  • NextSDS. 1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol - Chemical Substance Information. 2

  • Sigma-Aldrich. SAFETY DATA SHEET. 3

  • ChemicalBook. THIAZOLE ORANGE - Safety Data Sheet. 5

  • Santa Cruz Biotechnology. Thiazole. 10

  • Fisher Scientific. SAFETY DATA SHEET.

  • EvitaChem. Buy 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-ol (EVT-15396113). 1

  • Glen Research. SAFETY DATA SHEET Thiazole Orange NHS Ester (50-1970-xx). 11

  • Hologic. MATERIAL SAFETY DATA SHEET. 12

  • Spectrum Chemical. Material Safety Data Sheet. 13

  • Jawaharlal Nehru Centre for Advanced Scientific Research. PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL. 6

  • Karolinska Institutet. Laboratory waste. 7

  • Fisher Scientific. SAFETY DATA SHEET.

  • National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory. 8

  • 3D-basics. Safety Data Sheet: propan-2-ol. 14

  • TAHAN BIOMEDICAL CO., LTD. Safety Data Sheet. 15

  • University of Otago. Laboratory chemical waste disposal guidelines. 9

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol
Reactant of Route 2
1-(4-Methyl-1,3-thiazol-2-yl)propan-2-ol
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